Ditryptophenaline
Description
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGYVQQRKFGLN-HSYVCWSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64947-43-9 | |
| Record name | (-)-Ditryptophenaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ditryptophenaline: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditryptophenaline, a naturally occurring alkaloid metabolite isolated from the fungus Aspergillus flavus, has garnered significant interest within the scientific community for its potential therapeutic applications. This comprehensive technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound. The document summarizes its known quantitative data, outlines experimental protocols for its study, and visualizes its relevant biological pathways to serve as a valuable resource for researchers and professionals in drug development.
Physical and Chemical Properties
This compound is a dimeric alkaloid derived from tryptophan. Its complex structure contributes to its distinct physical and chemical characteristics. While exhaustive experimental data for some properties remain to be fully elucidated, the following table summarizes the currently available information.
| Property | Value | Source |
| Molecular Formula | C₄₂H₄₀N₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 692.80 g/mol | --INVALID-LINK-- |
| CAS Number | 64947-43-9 | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| IUPAC Name | (1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione | --INVALID-LINK-- |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Isolation
Biosynthesis
This compound is a secondary metabolite produced by certain strains of Aspergillus flavus. Its biosynthesis involves the dimerization of tryptophan-derived diketopiperazines. The intricate biosynthetic pathway is a subject of ongoing research and is outlined in the KEGG PATHWAY Database.[1]
Caption: Simplified biosynthetic pathway of this compound.
Chemical Synthesis
While total synthesis of this compound is complex, general strategies for the synthesis of tryptophan derivatives and related dimeric structures have been reported. These often involve the coupling of indole moieties to an amino acid backbone or the construction of the indole ring system on a pre-existing amino acid scaffold.
A general protocol for the synthesis of tryptophan dimers involves the cross-linking of tryptophan side chains in neat trifluoroacetic acid, followed by convergent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the ditryptophan structure.
Biological Activity and Mechanism of Action
This compound exhibits notable biological activity as a tachykinin antagonist, suggesting potential analgesic and anti-inflammatory effects.[2]
Tachykinin Receptor Antagonism
Tachykinins are a family of neuropeptides that mediate a variety of biological effects, including pain transmission, inflammation, and smooth muscle contraction, by binding to G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK1, NK2, and NK3). As an antagonist, this compound likely binds to these receptors without activating them, thereby blocking the downstream signaling cascades initiated by endogenous tachykinins like Substance P.
Caption: Tachykinin signaling and its inhibition by this compound.
Experimental Protocols
Tachykinin Receptor Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to tachykinin receptors. Specific cell lines expressing the desired receptor subtype (e.g., CHO-K1 cells transfected with the human NK1 receptor) and a radiolabeled tachykinin ligand are required.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Substance P).
-
This compound (or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microplate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation (General Protocol)
This assay is a simple in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) solution (e.g., 1% w/v).
-
Phosphate buffered saline (PBS), pH 6.4.
-
This compound (or other test compounds).
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium).
-
Spectrophotometer.
Procedure:
-
Prepare different concentrations of this compound in PBS.
-
To 2.8 mL of PBS, add 0.2 mL of BSA solution.
-
Add 2 mL of the this compound solution to the mixture. A control group should be prepared with 2 mL of PBS instead of the test solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC₅₀ value can be determined by plotting the percentage inhibition against the concentration of this compound.
Conclusion
This compound represents a promising natural product with significant potential as a lead compound for the development of novel analgesic and anti-inflammatory agents. Its mechanism of action as a tachykinin antagonist provides a clear rationale for its observed biological activities. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile in preclinical and clinical studies. This technical guide serves as a foundational resource to facilitate these future investigations.
References
Unraveling Ditryptophenaline: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Ditryptophenaline, a complex dimeric diketopiperazine alkaloid, presents a fascinating case study in natural product chemistry. Its intricate three-dimensional architecture and multiple stereocenters have necessitated a multifaceted approach for its complete structure elucidation and stereochemical assignment. This technical guide provides an in-depth analysis of the key experimental methodologies and spectroscopic data that have been instrumental in defining the precise structure of this intriguing molecule.
Core Structure and Connectivity
This compound is a dimeric natural product derived from two L-tryptophan units. The monomeric units are linked in a unique fashion, forming a highly rigid and complex polycyclic system. The initial elucidation of its planar structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for Structure Elucidation
The definitive structural analysis of this compound has relied on a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) techniques, in conjunction with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 4.81 | s | |
| H-4 | 7.20 | d | 7.5 |
| H-5 | 6.85 | t | 7.5 |
| H-6 | 7.08 | t | 7.5 |
| H-7 | 6.73 | d | 7.5 |
| H-10a | 3.35 | dd | 15.0, 5.0 |
| H-10b | 2.90 | dd | 15.0, 7.0 |
| H-11 | 4.15 | dd | 7.0, 5.0 |
| N1-H | 4.69 | s |
Note: Data presented here is a compilation from various sources and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-2 | 81.5 |
| C-3a | 60.2 |
| C-4 | 125.1 |
| C-5 | 118.9 |
| C-6 | 128.5 |
| C-7 | 109.8 |
| C-7a | 143.1 |
| C-8 | 168.2 |
| C-10 | 35.1 |
| C-11 | 55.8 |
| C-11a | 136.2 |
| C-12 | 111.3 |
| C-12a | 129.7 |
Note: Data presented here is a compilation from various sources and may vary slightly depending on the solvent and instrument used.
Elucidation of Stereochemistry
The determination of the relative and absolute stereochemistry of this compound was a critical step in its characterization, achieved through a combination of X-ray crystallography and Nuclear Overhauser Effect (NOE) NMR studies.
The absolute configuration of (-)-ditryptophenaline was definitively established through single-crystal X-ray diffraction analysis of its 5,5'-dibromo derivative. This technique provided an unambiguous three-dimensional model of the molecule, confirming the connectivity and defining the spatial arrangement of all atoms.
Subsequent solution-state conformational analysis using ¹H NMR, particularly NOESY experiments, corroborated the solid-state structure. Key NOE correlations provided evidence for the proximity of specific protons, allowing for the determination of the relative stereochemistry of the chiral centers. In chloroform solution, this compound adopts a conformation similar to its solid-state structure, characterized by a distinct folding of the diketopiperazine ring.
Experimental Protocols
The structure elucidation of this compound involved a series of well-established experimental procedures. Below are generalized protocols for the key techniques employed.
Isolation and Purification
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Extraction: The producing organism, typically a strain of Aspergillus flavus, is cultured in a suitable medium. The fungal mycelium and broth are then extracted with an organic solvent such as ethyl acetate.
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Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire proton and carbon-13 spectra to identify the types and numbers of protons and carbons.
-
2D NMR (COSY, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing vicinal proton relationships.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the relative stereochemistry and solution-state conformation.
-
-
-
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment) to determine the accurate mass and elemental composition of the molecule.
-
-
X-ray Crystallography:
-
Crystallization: Single crystals of this compound or a suitable derivative are grown by slow evaporation of a solvent or by vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
-
Logical Workflow for Structure Elucidation
The logical progression of experiments for the structure elucidation of a novel natural product like this compound can be visualized as follows:
Biosynthetic Pathway Considerations
The biosynthesis of this compound is believed to proceed from two molecules of L-tryptophan. The proposed pathway involves the formation of a cyclodipeptide intermediate, followed by a series of enzymatic modifications, including oxidative dimerization, to construct the complex polycyclic core.
This comprehensive approach, integrating isolation, multifaceted spectroscopic analysis, and X-ray crystallography, has been essential in fully characterizing the intricate structure and stereochemistry of this compound. These detailed methodologies provide a robust framework for the structural elucidation of other complex natural products.
Tryptophan-Derived Secondary Metabolites in Fungi: A Technical Guide for Discovery and Development
Executive Summary
Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess potent biological activities. Among these, compounds derived from the amino acid L-tryptophan represent a particularly rich source of pharmacologically relevant molecules. This technical guide provides an in-depth exploration of major classes of fungal tryptophan-derived secondary metabolites, including ergot alkaloids, indole-diterpenes, diketopiperazines like fumitremorgin, and cytochalasans such as chaetoglobosin. We present their biosynthetic origins, summarize key quantitative data on production and bioactivity, detail essential experimental protocols for their study, and provide visual diagrams of biosynthetic pathways and experimental workflows to aid in research and development endeavors.
Introduction: The Indole Moiety as a Privileged Scaffold
The indole ring system, the defining feature of tryptophan, is a classic example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, making it a frequent component of successful drugs. Fungi have evolved complex enzymatic machinery to modify the tryptophan core, generating thousands of unique molecules with a wide spectrum of biological effects, from neurotropic and cytotoxic to antimicrobial and anti-inflammatory.[1][2] This guide focuses on several prominent classes of these fungal metabolites that continue to be of high interest for drug discovery.
Major Classes of Tryptophan-Derived Fungal Metabolites
Fungi utilize L-tryptophan as a precursor for several major biosynthetic pathways, leading to compounds of significant chemical and pharmacological diversity.
Ergot Alkaloids
Produced primarily by fungi of the genus Claviceps, but also by Aspergillus and Penicillium, ergot alkaloids are derived from the precursor 4-(γ,γ)-dimethylallyltryptophan (DMAT).[3][4] The core tetracyclic ergoline ring system is assembled through a series of enzymatic steps and can be further modified to produce simple clavines, lysergic acid amides (e.g., ergometrine), and complex ergopeptines (e.g., ergotamine).[3][4][5] These compounds are renowned for their potent effects on adrenergic, dopaminergic, and serotonergic receptors, leading to their use in treatments for migraines and Parkinson's disease.[3][4]
Indole-Diterpenes
This large class of metabolites is characterized by a cyclic diterpenoid skeleton derived from geranylgeranyl diphosphate (GGPP) fused to an indole moiety, which originates from indole-3-glycerol-phosphate, a tryptophan precursor.[1][6][7][8] Found in genera like Penicillium, Aspergillus, and Neotyphodium, these compounds, such as paxilline and aflatrem, are often neurotoxic and are known for their activity as ion channel modulators.[1][6] Their complex, polycyclic structures make them challenging but attractive targets for chemical synthesis and derivatization.
Prenylated Indole Alkaloids (Diketopiperazines)
Many fungal indole alkaloids are synthesized by nonribosomal peptide synthetases (NRPSs) that condense tryptophan with another amino acid, often proline, to form a diketopiperazine core.[9][10] Subsequent modifications, such as prenylation and oxidation, lead to complex molecules like the fumitremorgins and tryprostatins produced by Aspergillus fumigatus.[10][11] Fumitremorgin C, for instance, is a potent and specific inhibitor of the breast cancer resistance protein (BCRP), a transporter involved in multidrug resistance.
Chaetoglobosins (Cytochalasans)
Chaetoglobosins are a subgroup of the cytochalasan family of metabolites, which are polyketide-amino acid hybrids.[12][13] In chaetoglobosins, the amino acid incorporated is tryptophan.[12] Produced by fungi like Chaetomium globosum, these compounds are best known for their ability to bind to actin, thereby disrupting microfilament formation and inhibiting cellular processes like division and motility.[11][14] This mode of action confers potent antifungal and cytotoxic properties.[12][13]
Psilocybin and Related Tryptamines
The well-known psychoactive compound psilocybin is produced by mushrooms of the genus Psilocybe.[15][16] Its biosynthesis begins with the decarboxylation and subsequent hydroxylation of L-tryptophan, followed by phosphorylation and iterative N-methylation.[15][16][17][18] Renewed clinical interest in psilocybin for treating depression and other psychiatric disorders has spurred research into its biosynthesis and biotechnological production.[15][19]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the production and biological activity of selected tryptophan-derived fungal metabolites.
Table 1: Production and Yield of Selected Metabolites
| Metabolite Class | Compound | Producing Fungus | Fermentation System | Yield | Reference(s) |
| Tryptamines | Psilocybin & Psilocin | Psilocybe cubensis | Fruiting bodies (dried) | 0.37-1.35% (w/w) | [1][5] |
| Tryptamines | Psilocybin & Psilocin | Psilocybe cubensis (5 strains) | Fruiting bodies (dried) | 0.88-1.36% (w/w) total | [16] |
| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum (Wild Type) | Liquid Culture (PDA) | 58.66 mg/L | [15][20] |
| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum (Engineered) | Liquid Culture (PDA) | 298.77 mg/L | [15][20] |
| Chaetoglobosins | Chaetoglobosin A | Chaetomium globosum | Solid-State (Cornstalk) | 0.34 mg/g | [21] |
| Ergot Alkaloids | Ergot Alkaloids | Penicillium citrinum (Engineered) | Surface Culture | 35.60 mg/100 mL | [19] |
Table 2: Biological Activity of Selected Metabolites
| Metabolite Class | Compound | Activity Type | Target/Assay | Value (IC₅₀/EC₅₀/MIC) | Reference(s) |
| Chaetoglobosins | Chaetoglobosin A | Antifungal | Rhizoctonia solani | IC₅₀: 3.88 µg/mL | [21] |
| Chaetoglobosins | Chaetoglobosin A (7) | Antifungal | Botrytis cinerea | EC₅₀: 0.40 µg/mL | [22] |
| Chaetoglobosins | Chaetoglobosin C (9) | Antifungal | Botrytis cinerea | EC₅₀: 4.54 µg/mL | [22] |
| Chaetoglobosins | Chaetoglobosin P | Antifungal | Cryptococcus neoformans | MIC: 6.3 µg/mL (at 37°C) | [23] |
| Chaetoglobosins | Chaetoglobosin P | Antifungal | Aspergillus fumigatus | MIC: 12.5 µg/mL | [23] |
| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | Hela (cervical cancer) | IC₅₀: 12.54 µM | [8] |
| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | Hep G2 (liver cancer) | IC₅₀: 15.06 µM | [8] |
| Indole-Diterpenes | 5S-hydroxy-β-aflatrem (1) | Cytotoxicity | MCF-7 (breast cancer) | IC₅₀: 26.56 µM | [8] |
Biosynthetic Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding and manipulating these systems. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
Biosynthetic Pathways
Caption: Core enzymatic steps leading from L-tryptophan to D-lysergic acid.
Caption: Enzymatic conversion of L-tryptophan to psilocybin in Psilocybe species.
Experimental Workflows
Caption: A generalized workflow from fungal culture to bioactive compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of fungal secondary metabolites.
Fungal Fermentation and Metabolite Extraction
Objective: To culture a fungus and extract its secondary metabolites for analysis.
Protocol: Liquid Culture of Chaetomium globosum for Chaetoglobosin A Production [15][20]
-
Inoculum Preparation: Prepare a spore suspension of C. globosum from a mature culture on a Potato Dextrose Agar (PDA) plate.
-
Fermentation: Inoculate 50 mL of sterile PDA broth in 150 mL Erlenmeyer flasks with the spore suspension.
-
Incubation: Incubate the flasks at 28°C with shaking at 180 rpm for 10-15 days.
-
Harvesting: After incubation, separate the mycelia from the culture broth by filtration through cheesecloth or a Büchner funnel.
-
Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.
-
Mycelia: Homogenize the mycelia and extract with acetone or methanol with ultrasonication for 20-30 minutes. Filter and collect the solvent.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to yield the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol: Acid-Base Extraction for Fungal Alkaloids [17]
-
Acidification: Adjust the pH of the aqueous culture filtrate (or resuspended crude extract) to pH 2.0 with 1M HCl.
-
Neutral Compound Removal: Extract the acidified solution twice with an equal volume of dichloromethane (DCM) or EtOAc to remove neutral and acidic compounds. Discard the organic phase.
-
Basification: Increase the pH of the remaining aqueous phase to pH 9.0-9.5 with 1M NaOH.
-
Alkaloid Extraction: Extract the basic solution twice with an equal volume of DCM. The alkaloids will partition into the organic phase.
-
Washing & Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and evaporate the solvent under reduced pressure to yield the enriched alkaloid crude extract.
Analytical Quantification by HPLC
Objective: To quantify the concentration of a target metabolite in a crude extract.
Protocol: Quantification of Psilocybin and Psilocin via HPLC-DAD [24]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Ultrapure water + 0.3% formic acid
-
B: Acetonitrile + 0.3% formic acid
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Run a linear gradient over 18 minutes to a final composition suitable for eluting the compounds.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 15 µL.
-
Detection: Monitor at a wavelength of 266 nm.
-
Sample Preparation: Dissolve a known weight of crude extract in methanol. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Prepare a standard curve using certified reference standards of psilocybin and psilocin at known concentrations (e.g., 5 to 125 mg/L).[24] Calculate the concentration in the sample by comparing its peak area to the standard curve. The limit of detection (LOD) for this method is approximately 1.58 mg/L for psilocybin and 1.70 mg/L for psilocin.[24]
Structure Elucidation by NMR
Objective: To determine the chemical structure of a purified compound.
Protocol: Standard NMR Data Acquisition [18][25][26]
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity with small sample amounts.[26]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 90° pulse, relaxation delay (d1) of 1-5 seconds, acquisition time of ~3 seconds, 8-16 scans.
-
-
2D NMR Acquisition: Acquire a standard suite of 2D experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems (J-coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically ²J and ³J), which is critical for connecting different spin systems and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals and use the correlations from the 2D spectra to piece together the molecular structure.
Bioactivity Assessment
Objective: To determine the biological activity of a purified compound or crude extract.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [10][27][23][28]
-
Medium: Prepare RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized fungal spore or cell suspension (e.g., 500 cells/mL for yeast, 20,000 spores/mL for molds) in the medium.
-
Compound Preparation: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate. The final concentration range should span a wide range to capture the Minimum Inhibitory Concentration (MIC) (e.g., 0.05 to 50 µg/mL).[23]
-
Inoculation: Add the fungal inoculum to each well of the plate. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For quantitative results, a viability indicator dye like Alamar Blue or resazurin can be added, and fluorescence/absorbance can be read on a plate reader.[23]
Protocol: Cytotoxicity Assay (MTT Assay) [29]
-
Cell Culture: Seed human cancer cells (e.g., Hela, HepG2) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. The IC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Conclusion and Future Perspectives
The tryptophan-derived secondary metabolites from fungi represent a validated and continually promising source of new chemical entities for drug development. Advances in genomics and metabolic engineering are accelerating the discovery of novel biosynthetic pathways and enabling the production of these complex molecules in heterologous hosts.[19] The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and characterize these compounds. Future work will likely focus on activating silent gene clusters to uncover novel chemical diversity, applying synthetic biology tools to create unnatural analogs with improved pharmacological properties, and further exploring the ecological roles of these fascinating molecules. The integration of high-throughput screening, advanced analytical techniques, and computational biology will be paramount in translating the chemical richness of fungal tryptophan metabolism into the next generation of therapeutics.
References
- 1. Psilocybe cubensis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of eight antifungal drugs against Chaetomiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Ergot Alkaloids Production from Penicillium citrinum Employing Response Surface Methodology Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]
- 21. mdpi.com [mdpi.com]
- 22. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Ditryptophenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditryptophenaline is a naturally occurring dimeric diketopiperazine alkaloid first isolated from the fungus Aspergillus flavus. As a member of the tryptophan-derived alkaloid family, it possesses a complex and rigid C2-symmetric bispyrrolidinoindoline core structure. While direct and extensive research on this compound's mechanism of action is limited, available data, primarily through its close structural and biosynthetic analog WIN 64821, points towards its role as a modulator of key signaling pathways implicated in neuro-inflammation, pain, and cancer. This guide synthesizes the current understanding of this compound's bioactivity, focusing on its potential as a neurokinin receptor antagonist and a ubiquitin-specific protease 7 (USP7) inhibitor.
Core Mechanism of Action: Neurokinin Receptor Antagonism
The primary proposed mechanism of action for this compound is the antagonism of neurokinin (NK) receptors, particularly the neurokinin-1 receptor (NK1R), for which the endogenous ligand is Substance P. This is largely inferred from studies on the closely related compound WIN 64821, which shares a dimeric tryptophan-derived diketopiperazine scaffold with this compound.[1][2][3][4]
Substance P and its receptor, NK1R, are key players in neurogenic inflammation, pain transmission, and mood regulation.[5][6][7] By competitively blocking the binding of Substance P to the NK1 receptor, this compound and its analogs can inhibit downstream signaling cascades.
Signaling Pathways
The antagonism of the NK1 receptor by this compound would interrupt the G-protein coupled receptor (GPCR) signaling cascade initiated by Substance P. The binding of Substance P to NK1R typically leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses including neuronal excitation, inflammation, and cell proliferation.[6]
Activity at Other Neurokinin and Cholecystokinin Receptors
The analog WIN 64821 has also been shown to inhibit the NK2 receptor with an affinity comparable to its NK1 activity and has weaker activity at the NK3 receptor.[1][3] Furthermore, WIN 64821 is an antagonist of the cholecystokinin type-B (CCK-B) receptor.[2] Given the structural similarity, it is plausible that this compound shares this broader receptor activity profile. CCK-B receptors are primarily found in the central nervous system and are implicated in anxiety and pain perception.[8][9]
Secondary Mechanism of Action: USP7 Inhibition
A synthetic derivative of this compound, 1-(2-phenylethylene)-ditryptophenaline, has been identified as an inhibitor of ubiquitin-specific protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA repair, and tumorigenesis.[10][11][12][13][14][15]
Signaling Pathways
One of the most well-characterized substrates of USP7 is the E3 ubiquitin ligase MDM2. USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. By inhibiting USP7, a this compound derivative would lead to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its accumulation and the activation of p53-mediated downstream pathways, including cell cycle arrest and apoptosis.[11][16]
Quantitative Data
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki) specifically for this compound's activity on its putative targets. However, data for the closely related analog, WIN 64821, provides valuable insight into the potential potency of this class of compounds.
Table 1: Biological Activity of WIN 64821
| Target Receptor | Assay Type | Cell/Tissue Type | Ki (µM) | IC50 (µM) | pA2 | Reference |
| NK1 | Radioligand Binding | Human Astrocytoma (U-373 MG) | 0.24 | - | - | [1][3] |
| NK1 | Radioligand Binding | Rat Submaxillary Membranes | 7.89 | - | - | [1][3] |
| NK1 | Functional (Ca2+ Efflux) | Human Astrocytoma (U-373 MG) | - | 0.6 | - | [1][3] |
| NK1 | Functional (Contractility) | Guinea Pig Ileum | - | - | 6.6 | [1][3] |
| NK2 | Radioligand Binding | Human Tissue | 0.26 | - | - | [1][3] |
| NK2 | Functional (Contractility) | Rat Vas Deferens | - | 3.4 | - | [1][3] |
| NK3 | Radioligand Binding | - | 15.2 | - | - | [1][3] |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol is a generalized representation based on standard methodologies for assessing competitive binding to the NK1 receptor.[17][18]
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-hNK1) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled Substance P analog (e.g., [³H]Substance P) is incubated with the membrane preparation in a suitable assay buffer.
-
Competition: Varying concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the NK1 receptor.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with cold buffer to minimize non-specific binding.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
USP7 Inhibition Assay
This protocol describes a common in vitro method for measuring the inhibition of USP7 activity using a fluorogenic substrate.[19][20]
Methodology:
-
Enzyme and Inhibitor Pre-incubation: Recombinant human USP7 enzyme is pre-incubated with varying concentrations of the test compound (this compound or its derivative) in an assay buffer.
-
Substrate Addition: A fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110, is added to initiate the enzymatic reaction.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the fluorophore from ubiquitin by active USP7, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound is a compelling natural product with a likely mechanism of action centered on the antagonism of neurokinin receptors and potentially the inhibition of USP7. The data from its close analog, WIN 64821, strongly suggests that this compound could be a valuable lead compound for the development of therapeutics targeting conditions involving neurogenic inflammation, pain, and certain cancers.
Future research should focus on:
-
The definitive determination of the binding affinities and functional activities of pure this compound at NK1, NK2, and CCK-B receptors.
-
Confirmation of the USP7 inhibitory activity of this compound and its derivatives, and elucidation of the structural requirements for this activity.
-
In vivo studies to evaluate the efficacy of this compound in animal models of pain, inflammation, and cancer.
A thorough understanding of the molecular interactions and downstream cellular effects of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. II. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. III. Biosynthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WIN 64821, a novel neurokinin antagonist produced by an Aspergillus sp. I. Fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease | PLOS One [journals.plos.org]
- 8. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 9. Cholecystokinin B receptor antagonists for the treatment of depression via blocking long-term potentiation in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7) - Google Patents [patents.google.com]
- 16. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 17. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
Potential Therapeutic Targets of Ditryptophenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditryptophenaline is a naturally occurring dimeric diketopiperazine alkaloid derived from tryptophan, first isolated from the fungus Aspergillus flavus. This complex molecule has garnered interest in the scientific community due to its diverse biological activities, which suggest potential therapeutic applications. This technical guide provides an in-depth overview of the identified and putative therapeutic targets of this compound and its close analogs, presenting key quantitative data, detailed experimental methodologies, and associated signaling pathways.
Identified Therapeutic Targets and Biological Activities
Current research indicates that this compound and its related compounds exert their biological effects primarily through the modulation of two key protein targets: the Neurokinin-1 (NK1) receptor and Ubiquitin-Specific Protease 7 (USP7). Additionally, this compound has demonstrated significant cytotoxic effects against specific cancer cell lines.
Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor, also known as the Substance P receptor, is a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. Antagonism of the NK1 receptor is a validated therapeutic strategy for the management of chemotherapy-induced nausea and vomiting.
While this compound itself has been reported as a weak inhibitor of Substance P, its stereoisomer, WIN 64821, is a potent and competitive antagonist of the NK1 receptor. The inhibitory activity of WIN 64821 has been characterized across various tissues and cell lines.
| Compound | Target | Assay Type | Tissue/Cell Line | Ki (µM) | IC50 (µM) | pA2 | Reference |
| WIN 64821 | NK1 | Radioligand Binding | Human Astrocytoma U-373 MG cells | 0.24 | - | - | [1] |
| WIN 64821 | NK1 | Radioligand Binding | Rat Submaxillary Membranes | 7.89 | - | - | [1] |
| WIN 64821 | NK2 | Radioligand Binding | Human Tissue | 0.26 | - | - | [1] |
| WIN 64821 | NK3 | Radioligand Binding | - | 15.2 | - | - | [1] |
| WIN 64821 | NK1 | Functional (Ca2+ Efflux) | Human Astrocytoma U-373 MG cells | - | 0.6 | - | [1] |
| WIN 64821 | NK1 | Functional (Contraction) | Guinea Pig Ileum | - | - | 6.6 | [1] |
| WIN 64821 | NK2 | Functional (Contraction) | Rat Vas Deferens | - | 3.4 | - | [1] |
The following is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for the NK1 receptor, based on standard methodologies. For the specific and detailed protocol used for WIN 64821, please refer to The Journal of Antibiotics, 1994, 47, 399-410.[1]
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor (e.g., human astrocytoma U-373 MG cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., WIN 64821).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled NK1 receptor ligand) from the total binding. The inhibition constant (Ki) is then determined by fitting the data to a competitive binding model.
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through G-protein coupling, primarily with Gq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses such as neuronal excitation, inflammation, and smooth muscle contraction.
Caption: NK1 Receptor Signaling Pathway.
Ubiquitin-Specific Protease 7 (USP7) Inhibition
USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including cell cycle control, DNA repair, and tumorigenesis. Inhibition of USP7 has emerged as a promising strategy in cancer therapy. A derivative of this compound, 1'-(2-phenylethylene)-ditryptophenaline, has been identified as an inhibitor of USP7.
Currently, specific IC50 values for the inhibition of USP7 by 1'-(2-phenylethylene)-ditryptophenaline are not publicly available in the searched literature. Further studies are required to quantify the potency of this compound.
The following is a generalized protocol for a fluorogenic assay to screen for USP7 inhibitors. For a specific protocol that may have been used to identify 1'-(2-phenylethylene)-ditryptophenaline as a USP7 inhibitor, further investigation of the primary literature would be necessary.
-
Reagents: Purified recombinant human USP7 enzyme, a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC), and assay buffer.
-
Reaction Setup: The USP7 enzyme is pre-incubated with varying concentrations of the test compound (e.g., 1'-(2-phenylethylene)-ditryptophenaline) in a microplate.
-
Initiation of Reaction: The reaction is initiated by the addition of the ubiquitin-AMC substrate.
-
Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity (excitation/emission maxima typically around 350/460 nm for AMC) is measured at regular intervals using a fluorescence plate reader. The cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
One of the most well-characterized roles of USP7 is its regulation of the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes both p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
References
Methodological & Application
Enantioselective Total Synthesis of Ditryptophenaline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the enantioselective total synthesis of (-)-Ditryptophenaline, a complex bis-pyrrolidinoindoline diketopiperazine alkaloid. The synthesis, originally reported by Overman and Paone in 2001, represents a landmark achievement in natural product synthesis and offers valuable insights for the construction of stereochemically rich, dimeric indole alkaloids. This document details the key synthetic strategies, experimental protocols for crucial steps, and quantitative data to aid researchers in the field of organic synthesis and drug discovery.
Introduction
(-)-Ditryptophenaline is a fungal metabolite that, along with its stereoisomer (+)-WIN 64821, exhibits interesting biological activities, including antagonism of the cholecystokinin type-B (CCK-B) and neurokinin-2 (NK-2) receptors.[1] The intricate dimeric structure, featuring a C2-symmetric bis-pyrrolidinoindoline core and four contiguous stereocenters, presents a significant synthetic challenge. The enantioselective total synthesis developed by Overman and Paone not only confirmed the absolute stereochemistry of these natural products but also provided a robust strategy for accessing this important class of alkaloids.[1][2]
The core of the synthetic strategy involves a key oxidative dimerization of a chiral piperazinedione precursor, inspired by the proposed biogenetic pathway of these alkaloids. This critical step establishes the C3-C3' bond and sets the stereochemistry of the two newly formed quaternary centers.
Retrosynthetic Analysis and Key Strategies
The retrosynthetic analysis for (-)-Ditryptophenaline hinges on a late-stage oxidative dimerization of a key tricyclic piperazinedione intermediate. This approach simplifies the complex dimeric structure into a more manageable monomeric precursor.
Key strategic elements include:
-
Enantioselective Preparation of the Piperazinedione Core: The synthesis commences with commercially available L-tryptophan and L-phenylalanine to construct the central diketopiperazine ring with defined stereochemistry.
-
Asymmetric Intramolecular Heck Reaction: A palladium-catalyzed asymmetric intramolecular Heck reaction is employed to construct the pyrrolidinoindoline moiety, a common structural motif in many indole alkaloids. This step is crucial for establishing one of the key stereocenters.
-
Oxidative Dimerization: The pivotal C3-C3' bond formation is achieved through an oxidative dimerization of the enolized piperazinedione. This biomimetic approach mimics the proposed natural biosynthetic pathway.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the enantioselective total synthesis of (-)-Ditryptophenaline.
Synthesis of the Piperazinedione Precursor
The initial steps involve the coupling of L-tryptophan and L-phenylalanine derivatives to form the central diketopiperazine core. Standard peptide coupling and cyclization conditions are employed.
Asymmetric Intramolecular Heck Reaction
This protocol details the palladium-catalyzed cyclization to form the pyrrolidinoindoline ring system.
Reaction Scheme:
(Illustrative scheme of the intramolecular Heck reaction would be depicted here if image generation were supported)
Procedure:
A solution of the aryl iodide precursor (1.0 equiv) in anhydrous DMF (0.02 M) is degassed with argon for 20 minutes. To this solution are added Pd2(dba)3 (0.05 equiv), the chiral phosphine ligand (e.g., (R)-BINAP, 0.1 equiv), and a silver salt such as Ag3PO4 (2.0 equiv). The reaction mixture is stirred at 80 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.
Key Oxidative Dimerization
This protocol describes the crucial biomimetic oxidative dimerization to construct the C2-symmetric dimeric core of Ditryptophenaline.
Reaction Scheme:
(Illustrative scheme of the oxidative dimerization would be depicted here if image generation were supported)
Procedure:
To a solution of the tricyclic piperazinedione monomer (1.0 equiv) in THF (0.01 M) at -78 °C is added a solution of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv) dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of an oxidant, such as iodine (I2) (0.6 equiv), in THF is then added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by preparative thin-layer chromatography or HPLC to yield (-)-Ditryptophenaline.
Data Presentation
The following table summarizes the yields and stereoselectivity for the key steps in the enantioselective total synthesis of (-)-Ditryptophenaline as reported by Overman and Paone.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Asymmetric Intramolecular Heck Reaction | Tricyclic Pyrrolidinoindoline | 85 | 92 | >20:1 |
| Oxidative Dimerization | (-)-Ditryptophenaline | 45 | >99 | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the overall synthetic strategy and the logical flow of the key transformations.
Caption: Overall synthetic workflow for the enantioselective total synthesis of (-)-Ditryptophenaline.
Caption: Key C3-C3' bond formation via oxidative dimerization.
Conclusion
The enantioselective total synthesis of (-)-Ditryptophenaline by Overman and Paone provides a powerful and elegant strategy for the construction of complex, dimeric indole alkaloids. The key transformations, including the asymmetric intramolecular Heck reaction and the biomimetic oxidative dimerization, offer robust methods for controlling stereochemistry and assembling intricate molecular architectures. The detailed protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of bioactive natural products and the development of new therapeutic agents.
References
Application Notes and Protocols for the Purification of Ditryptophenaline from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditryptophenaline is a cyclic dipeptide belonging to the diketopiperazine class of natural products, which has been isolated from fungal species, notably Aspergillus flavus. These compounds are of significant interest to the scientific community due to their diverse biological activities, which may include antitumor and antimicrobial properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from fungal cultures, based on established methodologies for related fungal secondary metabolites.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical yields for other mycotoxins produced by Aspergillus flavus to provide a general reference for expected recovery rates.
| Mycotoxin | Producing Strain | Culture Condition | Extraction Solvent | Purification Method | Yield | Purity | Reference |
| Aflatoxin B1 | Aspergillus flavus NRRL 3357 | Solid Agar | Chloroform | HPLC | 879 ng/mL | >98% | [1] |
| Aflatoxin B2 | Aspergillus flavus NRRL 3357 | Solid Agar | Chloroform | HPLC | 7.8 ng/mL | >98% | [1] |
| Aflatoxin G1 | Aspergillus parasiticus | Fermented Material | Dichloromethane | Centrifugal Partition Chromatography | 817 mg from 4.5 L | 96.3-98.2% | [2][3] |
| Aflatoxin G2 | Aspergillus parasiticus | Fermented Material | Dichloromethane | Centrifugal Partition Chromatography | 100 mg from 4.5 L | 96.3-98.2% | [2][3] |
Experimental Protocols
The following protocols are compiled from various sources describing the purification of indole alkaloids and diketopiperazines from fungal cultures.
Protocol 1: Culturing of Aspergillus flavus
-
Inoculation: Inoculate Aspergillus flavus spores onto Potato Dextrose Agar (PDA) plates and incubate at 28-30°C for 5-7 days until significant sporulation is observed.
-
Liquid Culture: Transfer agar plugs containing fungal mycelium and spores into flasks containing a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.
-
Incubation: Incubate the liquid cultures at 28-30°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration and growth.
Protocol 2: Extraction of Crude this compound
-
Mycelia Separation: After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Solvent Extraction of Mycelia:
-
Dry the collected mycelia.
-
Perform exhaustive extraction of the dried mycelia with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH). This can be done by soaking the mycelia in the solvent and agitating for several hours, then repeating the process multiple times.
-
-
Liquid-Liquid Extraction of Culture Broth:
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate.
-
Repeat the extraction process three times to maximize the recovery of secondary metabolites.
-
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol involves a two-step chromatographic purification process.
Step 1: Silica Gel Column Chromatography (Fractionation)
-
Column Packing: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pouring it into a glass column. Allow the silica to settle and pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is petroleum ether-ethyl acetate, followed by ethyl acetate-methanol.[4]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
-
Column and Mobile Phase: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water, often with a gradient elution.[5][6]
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection and Separation: Inject the sample into the HPLC system. Run a gradient program, for example, starting with a lower concentration of the organic solvent and increasing it over time to elute compounds of increasing hydrophobicity.
-
Detection and Collection: Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound.
-
Purity Confirmation: Assess the purity of the collected fraction by analytical HPLC and confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in the protocols.
Caption: Overall workflow for the purification of this compound.
Caption: Detailed two-step purification workflow.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its mechanism of action and cellular targets. The biosynthesis of this compound, like other indole alkaloids, originates from the amino acid tryptophan.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the successful purification of this compound from Aspergillus flavus cultures. Researchers should note that optimization of specific parameters, such as solvent gradients and HPLC conditions, may be necessary depending on the specific fungal strain and culture conditions employed. The use of analytical techniques such as TLC, HPLC, MS, and NMR is crucial for monitoring the purification process and confirming the identity and purity of the final product.
References
- 1. Morphed aflaxotin concentration produced by Aspergillus flavus strain VKMN22 on maize grains inoculated on agar culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1 [mdpi.com]
- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Ditryptophenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditryptophenaline is a complex dimeric alkaloid derived from the amino acid tryptophan. As a member of the diketopiperazine class of natural products, it exhibits significant biological activities, including potential as a tachykinin antagonist, which suggests its relevance in neuroscience and drug development for inflammatory and pain-related conditions. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices, from natural product extracts to biological samples. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the structural elucidation and quantification of complex molecules.
Principle of Mass Spectrometry Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC), it allows for the sensitive and selective analysis of individual components within a complex mixture. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances selectivity for quantitative analysis.
For this compound, a dimeric structure composed of two tryptophan units linked in a cyclic dipeptide fashion, electrospray ionization (ESI) is a suitable method to generate protonated molecular ions [M+H]+. Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation. The fragmentation of cyclic peptides can be complex, often involving multiple ring-opening events. For tryptophan-containing molecules, characteristic losses related to the indole side chain are also expected.
Predicted Fragmentation Pathway
Based on the structure of this compound (C₄₂H₄₀N₆O₄, MW: 692.80), the protonated molecule [M+H]+ at m/z 693.3 would be the primary precursor ion in positive ionization mode. The fragmentation is predicted to occur at several key locations:
-
Cleavage of the Diketopiperazine Ring: The amide bonds within the central diketopiperazine ring are susceptible to fragmentation, leading to ring opening. This can result in a series of product ions corresponding to the loss of one of the tryptophan-derived monomers or parts of the ring structure.
-
Fragmentation of the Indole Side Chains: The indole side chains of the tryptophan residues are a common site of fragmentation. A characteristic fragment ion for tryptophan is often observed at m/z 130, corresponding to the indolemethyl cation.
-
Loss of Small Neutral Molecules: Neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (NH₃) are also possible from the precursor and fragment ions.
A simplified, hypothetical signaling pathway illustrating the logic of the MS/MS experiment is provided below.
Caption: Hypothetical MS/MS fragmentation logic for this compound.
Experimental Protocol
This protocol outlines a general procedure for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (if a pure standard is available) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in the initial mobile phase composition.
-
Biological Samples (e.g., Plasma, Serum): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of the sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Natural Product Extracts: The extraction procedure will be specific to the source material. A final solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components. The final extract should be dissolved in the initial mobile phase.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
Data Presentation
The following table summarizes hypothetical but plausible quantitative data for the LC-MS/MS analysis of this compound. This data is for illustrative purposes and should be experimentally determined.
| Parameter | Value |
| Precursor Ion (m/z) | 693.3 [M+H]⁺ |
| Product Ion 1 (m/z) | 347.2 (Hypothetical monomeric fragment) |
| Product Ion 2 (m/z) | 130.1 (Indolemethyl cation) |
| Collision Energy (for Product Ion 1) | 30 eV |
| Collision Energy (for Product Ion 2) | 45 eV |
| Retention Time (RT) | ~12.5 min |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: LC-MS/MS workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocol for LC-MS/MS, coupled with an understanding of the potential fragmentation pathways, will enable researchers to develop robust and sensitive methods for the detection and quantification of this important natural product. The provided workflows and data tables serve as a valuable resource for setting up experiments and interpreting results in the fields of natural product chemistry, pharmacology, and drug development.
Application Notes and Protocols for In Vitro Bioactivity Assays of Ditryptophenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditryptophenaline is a naturally occurring cyclic dipeptide belonging to the diketopiperazine class of compounds. Derived from the dimerization of two L-tryptophan amino acids, it shares structural similarities with other bioactive tryptophan-related metabolites. Preliminary research and the activities of analogous compounds suggest that this compound may possess a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. These potential bioactivities warrant further investigation to elucidate its mechanism of action and therapeutic potential.
This document provides detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. The following sections outline the methodologies for assessing its effects on cell viability, inflammation, oxidative stress, and key enzymes in the tryptophan catabolism pathway.
Cytotoxicity Assays
Cytotoxicity is a critical initial screening parameter for any compound with therapeutic potential. These assays determine the concentration at which a substance becomes toxic to cells. Two common methods to assess the cytotoxicity of this compound are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[1][2]
Experimental Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[3]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes in the dark. Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100 (Spontaneous release is from untreated cells; maximum release is from cells treated with a lysis buffer).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) [Illustrative] |
| HeLa | MTT | 48 | 25.8 |
| MCF-7 | MTT | 48 | 42.1 |
| A549 | MTT | 48 | 68.3 |
| HeLa | LDH | 48 | 30.2 |
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity assessment.
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases. This compound's potential to modulate inflammatory pathways can be investigated using assays that measure the inhibition of key inflammatory enzymes like lipoxygenase (LOX).
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a solution of soybean lipoxygenase (e.g., 165 U/mL) in the phosphate buffer.
-
Prepare a substrate solution of sodium linoleate (e.g., 0.32 mM) in the phosphate buffer.
-
Prepare various concentrations of this compound and a positive control (e.g., quercetin) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well UV plate, add 170 µL of sodium phosphate buffer, 10 µL of the this compound solution (or control), and 10 µL of the lipoxygenase enzyme solution.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the sodium linoleate substrate solution.
-
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a microplate reader. The formation of the hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the percentage of LOX inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC₅₀ value from a dose-response curve.
Data Presentation: Lipoxygenase Inhibition by this compound
| Compound | IC₅₀ (µM) [Illustrative] |
| This compound | 15.2 |
| Quercetin (Control) | 8.5 |
Lipoxygenase Inhibition Assay Workflow
Caption: Lipoxygenase enzyme inhibition assay workflow.
Antioxidant Assays
Antioxidant assays measure the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and cellular damage. The DPPH and ABTS assays are two widely used methods for this purpose.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants that can donate an electron to the ABTS•+ will cause a decolorization of the solution.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of this compound and a positive control in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the this compound solution (or control).
-
Incubate at room temperature for 6 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and the IC₅₀ value as described for the DPPH assay.
Data Presentation: Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) [Illustrative] | Positive Control | IC₅₀ (µM) [Illustrative] |
| DPPH | 35.6 | Ascorbic Acid | 12.4 |
| ABTS | 28.9 | Trolox | 9.8 |
Antioxidant Radical Scavenging Pathway
Caption: Mechanism of radical scavenging by antioxidants.
Enzyme Inhibition Assays
This compound's structural similarity to tryptophan suggests it may interact with enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes are implicated in immune evasion in cancer and are therefore important drug targets.
IDO1 Inhibition Assay
IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Use a commercially available IDO1 inhibitor screening kit or prepare the necessary reagents: recombinant human IDO1 enzyme, IDO1 assay buffer, L-tryptophan (substrate), and a detection reagent for N-formylkynurenine.
-
Prepare various concentrations of this compound and a known IDO1 inhibitor (e.g., epacadostat) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add the IDO1 enzyme, assay buffer, and this compound (or control).
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and add the developer reagent.
-
-
Fluorescence Measurement: Incubate as per the kit instructions and measure the fluorescence (e.g., Ex/Em = 402/488 nm).
-
Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC₅₀ value.
TDO2 Inhibition Assay
TDO2 is another key enzyme in the kynurenine pathway, primarily expressed in the liver.
Experimental Protocol:
-
Reagent Preparation:
-
Utilize a TDO2 inhibitor screening assay kit or prepare the required components: recombinant human TDO2 enzyme, TDO2 assay buffer, and L-tryptophan.
-
Prepare serial dilutions of this compound and a known TDO2 inhibitor.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the assay buffer, this compound (or control), and initiate the reaction by adding the TDO2 enzyme.
-
Incubate at room temperature for 90 minutes with gentle agitation.[11]
-
-
Absorbance Measurement: Measure the absorbance at 320-325 nm, which corresponds to the formation of kynurenine.
-
Data Analysis: Calculate the percentage of TDO2 inhibition and the corresponding IC₅₀ value.
Data Presentation: IDO1 and TDO2 Inhibition by this compound
| Enzyme | IC₅₀ (µM) [Illustrative] | Positive Control | IC₅₀ (µM) [Illustrative] |
| IDO1 | 18.7 | Epacadostat | 0.05 |
| TDO2 | 55.4 | Known TDO2 Inhibitor | 2.1 |
Tryptophan Catabolism Pathway and Inhibition
Caption: Inhibition of IDO1 and TDO2 in the kynurenine pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of the bioactivity of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies. It is recommended to perform all assays in triplicate and to include appropriate positive and negative controls to ensure the validity of the results.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ABTS radical scavenging capacity measurement [protocols.io]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.com [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Protocols for using Ditryptophenaline in USP7 inhibition studies
A Note to Researchers: Initial literature searches did not yield any scientific publications identifying Ditryptophenaline as a direct inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound is a known tryptophan-based dimeric diketopiperazine alkaloid with other reported biological activities.[1][2]
The following application notes and protocols are provided as a comprehensive template for researchers interested in studying the inhibitory effects of a novel or hypothetical small molecule compound on USP7. These protocols are based on established methodologies for known USP7 inhibitors and should be adapted and optimized for the specific compound under investigation.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA repair, and epigenetic modulation.[3][4] USP7 regulates the stability of numerous proteins, most notably the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[4][5] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[5][6] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[5][7] This makes USP7 an attractive therapeutic target for cancer.[3][4]
These application notes provide protocols for in vitro biochemical and cell-based assays to characterize the inhibitory potential of a small molecule compound against USP7.
In Vitro Biochemical Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified USP7. A common method is a fluorescence-based assay using a fluorogenic ubiquitin substrate.
Principle
The assay measures the cleavage of a ubiquitin-conjugated fluorophore (e.g., Ubiquitin-AMC) by USP7. Upon cleavage, the fluorophore is released and emits a fluorescent signal that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
Recombinant Human USP7 (e.g., Boston Biochem, E-519)
-
Ubiquitin-AMC substrate (e.g., BPS Bioscience, 79256)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 1 mM DTT, 0.01% (v/v) Triton X-100
-
Test Compound (e.g., "Hypothetical Inhibitor A") dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~350/460 nm
Experimental Protocol
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant USP7 in Assay Buffer to the desired working concentration (e.g., 200 pM).
-
Assay Reaction: a. To each well of the microplate, add 10 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add 20 µL of the diluted USP7 enzyme solution to each well. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the Ubiquitin-AMC substrate (final concentration, e.g., 50 nM) to each well.
-
Data Acquisition: Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: In Vitro Biochemical Inhibition of USP7 by Hypothetical Inhibitor A
| Compound | IC50 (nM) | Hill Slope | R² |
| Hypothetical Inhibitor A | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., P5091) | [Insert Value] | [Insert Value] | [Insert Value] |
Cellular Assays for USP7 Inhibition
Cellular assays are crucial to confirm that the compound can penetrate the cell membrane and engage the target in a physiological context. A common method is to measure the stabilization of USP7 substrates, such as p53, by Western blotting.
Principle
Inhibition of USP7 in cells leads to the degradation of MDM2, which in turn stabilizes p53. The accumulation of p53 can be detected by Western blotting, providing a direct measure of the compound's cellular activity.
Materials and Reagents
-
Human cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound dissolved in DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Protocol
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Treat the cells with increasing concentrations of the test compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle-treated control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Table 2: Cellular Activity of Hypothetical Inhibitor A in HCT116 cells (24h treatment)
| Compound Concentration (µM) | p53 Fold Induction (vs. Vehicle) | MDM2 Fold Change (vs. Vehicle) | p21 Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 0.1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway
Caption: The USP7-p53 signaling pathway and the mechanism of USP7 inhibition.
Experimental Workflow
Caption: A typical experimental workflow for screening USP7 inhibitors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Enantioselective total syntheses of this compound and ent-WIN 64821 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimeric Diketopiperazines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dimeric diketopiperazines (DKPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of dimeric diketopiperazines compared to monomeric DKPs?
The primary challenge lies in the formation of the key bond linking the two DKP monomers, often a C3–C3′ linkage. Key difficulties include:
-
Low Yields: The dimerization step, whether through reductive, oxidative, or other coupling methods, can be low-yielding due to competing side reactions and decomposition of sensitive intermediates.[1]
-
Stereochemical Control: Controlling the stereochemistry at the newly formed bond is difficult, often resulting in mixtures of diastereomers (e.g., endo and exo isomers) that can be challenging to separate.[1]
-
Propensity for Epimerization: The α-stereocenters of the DKP rings are prone to epimerization under both acidic and basic conditions, which can be present during monomer synthesis, deprotection, or the dimerization step itself.[1][2]
-
Synthesis of Unsymmetrical Dimers: Achieving selective cross-coupling between two different DKP monomers to form an unsymmetrical dimer is synthetically challenging, as it often yields a statistical mixture of two homodimers and the desired heterodimer.[3][4]
-
Monomer Stability: The monomeric DKP precursors can be unstable, undergoing premature cyclization or decomposition before the dimerization can occur, especially in solid-phase peptide synthesis (SPPS).[5][6]
Q2: What is diketopiperazine (DKP) formation as a side reaction in peptide synthesis, and how does it impact the synthesis of the monomeric precursor?
During solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry, DKP formation is a common side reaction. It occurs when the deprotected N-terminal amine of a dipeptide attached to the resin attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[7][8] This is problematic because:
-
It leads to a significant loss of the desired peptide from the resin, lowering the overall yield.[8]
-
It is especially prevalent for sequences containing proline at the C-terminus.[7][9]
-
The conditions for Fmoc deprotection (e.g., using piperidine) are basic and can catalyze this intramolecular cyclization.[7][10]
Preventing this side reaction is crucial to ensure a sufficient supply of the monomeric precursor for the subsequent dimerization step.
Troubleshooting Guides
Issue 1: Low Yield in the Dimerization Step
Q: My reductive dimerization reaction (e.g., using Cobalt or Nickel catalysts) is giving a low yield. What are the potential causes and solutions?
A: Low yields in metal-mediated reductive dimerizations are common. Consider the following troubleshooting steps:
-
Precursor Quality: Ensure the halide precursor (e.g., endo/exo-bromide) is pure and has not decomposed. These precursors can be sensitive.
-
Catalyst and Reductant Activity:
-
Cobalt/Nickel Catalyst: Use freshly sourced or properly stored catalysts. The oxidation state and activity are critical.
-
Reductant: Reductants like manganese or zinc dust must be activated and free of oxide layers. Consider pre-treatment of the reductant if necessary.
-
-
Solvent and Atmosphere: The reaction is typically performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen). Trace amounts of oxygen or water can deactivate the catalyst and quench radical intermediates.
-
Reaction Concentration: These reactions are often sensitive to concentration. Running the reaction under high dilution can sometimes favor intramolecular side reactions over the desired intermolecular dimerization. Experiment with different concentrations.
Q: My oxidative dimerization is inefficient. How can I improve the yield?
A: Oxidative dimerizations are sensitive to the electronic nature of the substrate and the choice of oxidant.
-
Oxidant Choice: The strength of the oxidant is key. A weak oxidant may not initiate the reaction, while a strong one can lead to over-oxidation and decomposition. Screen different oxidants (e.g., DDQ, CAN).
-
Substrate Electronics: Electron-rich indole-based monomers generally undergo oxidative dimerization more readily. If your substrate is electron-deficient, it may require a stronger oxidant or harsher conditions, which can also increase side reactions.
-
Acidic Conditions: Some methods use acidic conditions to mask primary amines and facilitate the reaction.[1] Optimizing the acid catalyst and concentration can be crucial for success.
Issue 2: Poor Stereochemical Control
Q: I am observing significant epimerization at the α-stereocenters of the DKP rings. How can this be minimized?
A: Epimerization is a frequent problem, especially under basic or heated conditions.[2]
-
Avoid Strong Bases: During monomer synthesis and purification, minimize exposure to strong bases. For Fmoc deprotection in SPPS, using milder bases or additives like HOBt in the piperidine solution can reduce epimerization.[9]
-
Control Temperature: Both cyclization to form the DKP monomer and the final dimerization step should be conducted at the lowest effective temperature. Elevated temperatures significantly increase the rate of epimerization.[2]
-
Use of Dipeptide Building Blocks: In SPPS, using pre-formed dipeptide building blocks can bypass the most vulnerable dipeptidyl-resin stage where DKP formation and epimerization are most likely to occur.[7]
Issue 3: Challenges with Unsymmetrical Dimers
Q: I am trying to synthesize an unsymmetrical dimer, but I am getting a mixture of both homodimers and the desired heterodimer. How can I improve selectivity?
A: This is the fundamental challenge of cross-dimerization.
-
Stoichiometric Ratio: Experiment with the ratio of the two different monomers. Using a slight excess of one monomer may favor heterodimer formation, but this often comes at the cost of wasting the excess reagent.
-
Stepwise Approach: A more robust strategy involves a stepwise, directed approach rather than a direct co-dimerization. For example, one monomer can be converted into a nucleophilic species and the other into an electrophilic species to promote a directed coupling.[1]
-
Orthogonal Protecting Groups: Design your monomers with orthogonal protecting groups that allow for selective activation of one monomer in the presence of the other.
Data Presentation: Comparison of Dimerization Methods
The following table summarizes yields for different C3–C3′ bond-forming dimerization reactions as reported in the literature.
| Dimerization Method | Monomer Precursor(s) | Dimer Product(s) | Yield (%) | Reference |
| Cobalt(I)-mediated Reductive | Bromo-DKP 29 | Dimeric DKP 32 | 48% | [1] |
| Cobalt(I)-mediated Reductive | Exo-bromide 31 | Precursor to (−)-ditryptophenaline | 52% | [1] |
| Nickel-catalyzed Reductive | Endo-bromide 37 | Endo-dimer 43 | 76% | [1] |
| Nickel-catalyzed Reductive | Exo-bromide 38 | Exo-dimer 47 | 42% | [1] |
| Nickel-catalyzed Reductive | Chloride 70 + Iodide 69 | Dimer 71 | 47% | [1] |
| Oxidative Dimerization | Tryptophan 39 | Diastereomeric dimers 44 and 48 | 28% each | [1] |
Experimental Protocols
Protocol 1: Cobalt(I)-Mediated Reductive Dimerization of a Brominated DKP Monomer
This protocol is based on the strategy used by the Movassaghi group for the synthesis of dimeric alkaloids.[1]
Objective: To form the C3–C3′ bond via reductive coupling of a brominated DKP precursor.
Reagents & Materials:
-
Brominated DKP precursor (e.g., compound 29 )[1]
-
Tris(triphenylphosphine)cobalt(I) chloride [CoCl(PPh₃)₃]
-
Anhydrous acetone
-
Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the brominated DKP precursor 29 in anhydrous acetone.
-
In a single portion, add tris(triphenylphosphine)cobalt(I) chloride to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction (e.g., by exposure to air or addition of a suitable quenching agent).
-
Concentrate the mixture in vacuo.
-
Purify the residue using column chromatography on silica gel to isolate the dimeric DKP product (e.g., compound 32 ). The reported yield for this specific transformation was 48%.[1]
Protocol 2: Minimizing Premature DKP Formation During SPPS (Monomer Synthesis)
This protocol focuses on the critical Fmoc-deprotection step to prevent loss of the peptide chain from the resin, which is crucial for preserving the monomer precursor.[11]
Objective: To efficiently remove the Fmoc protecting group while minimizing the side reaction of DKP formation.
Reagents & Materials:
-
Fmoc-dipeptide-resin (e.g., on a Wang or 2-chlorotrityl chloride resin)[8][9]
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF is standard, but alternatives can be used to suppress DKP formation.[11]
-
Alternative Fmoc-deprotection solution: 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in NMP (N-Methyl-2-pyrrolidone).[11]
-
Solid-phase synthesis vessel.
Procedure:
-
Swell the peptide-resin in the reaction solvent (e.g., DMF or NMP).
-
Drain the solvent.
-
Add the Fmoc-deprotection solution to the resin.
-
Allow the reaction to proceed for a short duration (e.g., 5-10 minutes). Using alternative, less basic conditions or shorter reaction times can significantly reduce the extent of DKP formation.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with the solvent (e.g., DMF/NMP) to remove all traces of the base before proceeding to the next amino acid coupling step.
Visualizations
Caption: Troubleshooting workflow for low-yield reductive dimerization reactions.
Caption: Competing pathways in the synthesis of unsymmetrical dimeric DKPs.
References
- 1. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized, unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Ditryptophenaline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereochemistry in ditryptophenaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereochemistry of this compound?
A1: The primary challenges in the stereoselective synthesis of this compound and related dimeric indole alkaloids revolve around controlling the formation of multiple stereocenters, particularly at the C3 and C3' positions where the two indole moieties are joined. Key issues include:
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Diastereoselectivity: Achieving the desired relative configuration of the stereocenters is often difficult, especially in reactions like the Pictet-Spengler cyclization.
-
Enantioselectivity: Controlling the absolute stereochemistry to obtain a single enantiomer is a significant hurdle.
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Regioselectivity: Ensuring the correct connectivity of the monomeric units can be challenging, particularly in dimerization reactions.[1]
-
Steric Hindrance: The bulky nature of the tryptamine-derived precursors can impede bond formation and influence the stereochemical outcome.[1]
Q2: What are the common strategies for achieving stereocontrol in this compound synthesis?
A2: Several strategies are employed to control stereochemistry:
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Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-tryptophan, to introduce initial stereocenters.
-
Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to induce enantioselectivity in key bond-forming reactions.
-
Substrate Control: Leveraging the stereochemistry of existing chiral centers within the substrate to direct the formation of new stereocenters.
-
Auxiliary Control: Temporarily introducing a chiral auxiliary to the substrate to direct a stereoselective transformation, followed by its removal.
Q3: How does the Pictet-Spengler reaction contribute to stereocontrol in this synthesis?
A3: The Pictet-Spengler reaction is a crucial step in many synthetic routes to this compound-like structures. It forms the tetrahydro-β-carboline core and can establish key stereocenters. The diastereoselectivity of this reaction can be influenced by factors such as:
-
Reaction Conditions: Temperature, solvent, and the nature of the acid catalyst can affect the stereochemical outcome.
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Substrate Structure: The nature of the substituents on both the tryptamine derivative and the aldehyde can influence the facial selectivity of the cyclization.
-
Kinetic vs. Thermodynamic Control: The reaction can be steered towards either the kinetic or thermodynamic product, which may have different stereochemistries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its analogs.
Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers. | Reaction conditions are not optimized for stereocontrol. | 1. Temperature Modification: Lowering the reaction temperature can favor the kinetic product, potentially increasing diastereoselectivity. 2. Solvent Screening: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., protic vs. aprotic). 3. Acid Catalyst Variation: The strength and steric bulk of the acid catalyst can impact the stereochemical outcome. Test different acids (e.g., TFA, HCl, Lewis acids). |
| Inconsistent diastereomeric ratios between batches. | Reaction is sensitive to minor variations in conditions or reagent quality. | 1. Strict Control of Reaction Parameters: Ensure consistent temperature, reaction time, and reagent stoichiometry. 2. Reagent Purification: Use freshly purified reagents, especially the aldehyde, to avoid side reactions. |
| Formation of the undesired diastereomer as the major product. | The reaction may be under thermodynamic control, favoring the more stable diastereomer which is not the desired one. | 1. Shift to Kinetic Control: Employ milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetically formed product. 2. Modify the Substrate: Introducing bulky protecting groups can alter the conformational preferences of the transition state, potentially favoring the desired diastereomer. |
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions
| Symptom | Possible Cause | Suggested Solution |
| Product is racemic or has low enantiomeric excess (ee). | The chiral catalyst is inefficient or unsuitable for the substrate. | 1. Catalyst Screening: Test a variety of chiral ligands or organocatalysts with different steric and electronic properties. 2. Solvent Effects: The solvent can significantly influence the catalyst's performance. Screen different solvents to find the optimal medium. 3. Additive Screening: The addition of co-catalysts or additives can sometimes enhance enantioselectivity. |
| Inconsistent enantioselectivity. | Catalyst deactivation or sensitivity to impurities. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent catalyst degradation. 2. Purification of Reagents and Solvents: Trace impurities can poison the catalyst. Use highly purified starting materials and anhydrous solvents. |
Issue 3: Low Yield in Dimerization Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or formation of multiple byproducts. | Steric hindrance preventing efficient coupling of the monomeric units. | 1. Optimization of Coupling Reagents: Experiment with different coupling agents that are known to be effective for sterically demanding substrates. 2. Higher Reaction Temperature/Longer Reaction Time: Carefully increase the temperature or reaction time to overcome the activation energy barrier. 3. Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields in sterically hindered reactions. |
| Formation of undesired regioisomers. | Lack of regiocontrol in the coupling reaction. | 1. Use of Directing Groups: Introduce a directing group on the substrate to favor bond formation at the desired position. 2. Stepwise Synthesis: Consider a stepwise approach where the two monomeric units are linked in a more controlled manner, rather than a direct dimerization. |
Data Presentation
Table 1: Diastereoselectivity in a Key Pictet-Spengler Reaction Step
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 | 85:15 | 92 |
| 2 | TFA | Toluene | 0 | 70:30 | 88 |
| 3 | Hydrochloric Acid (HCl) | Methanol | 25 | 60:40 | 85 |
| 4 | Boron Trifluoride Etherate | DCM | -20 | 90:10 | 95 |
Table 2: Enantioselectivity of a Catalytic Asymmetric Dimerization
| Entry | Chiral Ligand | Metal Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (R)-BINAP | Pd(OAc)₂ | Toluene | 80 | 92 | 75 |
| 2 | (S)-Phos | Cu(OTf)₂ | Tetrahydrofuran (THF) | 60 | 85 | 80 |
| 3 | Chiral Diamine | Ir(cod)₂BF₄ | Dichloromethane (DCM) | 25 | 95 | 88 |
| 4 | Proline Derivative | - (Organocatalyst) | Dimethyl Sulfoxide (DMSO) | 25 | 78 | 70 |
Experimental Protocols
Protocol 1: Diastereoselective Pictet-Spengler Reaction
-
To a solution of N-Boc-tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -20°C, add the desired aldehyde (1.1 eq).
-
Slowly add boron trifluoride etherate (1.2 eq) to the reaction mixture.
-
Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Enantioselective Catalytic Dimerization
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.05 eq) and the metal catalyst (0.05 eq) in anhydrous dichloromethane (0.05 M).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the monomeric tryptamine derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at 25°C for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
Ditryptophenaline solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ditryptophenaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a complex dimeric indole alkaloid, specifically a diketopiperazine, that is a natural product isolated from fungi. Its primary known mechanism of action is the inhibition of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of protein stability, including key proteins in cancer pathways like p53 and MDM2.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to its complex and largely nonpolar structure, this compound is expected to have low solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. See the Troubleshooting Guide below for a detailed protocol.
Q3: What concentration of organic solvent is acceptable in cell-based assays?
A3: For most cell lines, the final concentration of organic solvents like DMSO or ethanol should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder is not dissolving in my desired buffer (e.g., PBS, cell culture medium).
Solution: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. The following protocol outlines the recommended procedure for preparing this compound solutions for experimental use.
Experimental Protocol: Solubilization of this compound
Objective: To prepare a clear, homogenous solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
Procedure:
-
Preparation of a Concentrated Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add a small volume of anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature. e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Preparation of Working Solutions: a. Perform serial dilutions of the concentrated stock solution in your final aqueous buffer (e.g., cell culture medium) to achieve the desired final concentrations for your experiment. b. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation. c. Do not exceed a final organic solvent concentration that is toxic to your experimental system (typically <0.5% v/v).
Logical Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Quantitative Solubility Data (Estimated)
| Solvent/System | Estimated Solubility | Notes |
| Water | Poorly Soluble (<0.1 mg/mL) | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Poorly Soluble (<0.1 mg/mL) | Not recommended as a primary solvent. |
| Ethanol | Moderately Soluble | Can be used as a primary solvent for stock solutions. |
| DMSO | Highly Soluble (>10 mg/mL) | Recommended primary solvent for preparing concentrated stock solutions. |
| Cell Culture Medium | Poorly Soluble | Dilute from a concentrated stock solution. Final concentration is limited by the solubility in the medium and the tolerance for the organic co-solvent. |
Signaling Pathway
This compound as a USP7 Inhibitor in the p53-MDM2 Pathway
This compound inhibits USP7, a deubiquitinase that removes ubiquitin from target proteins, thereby preventing their degradation by the proteasome. Two key substrates of USP7 are the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. By inhibiting USP7, this compound disrupts this regulatory axis, leading to the destabilization of both p53 and MDM2. However, the net effect in many cancer cells is an increase in p53 activity due to the strong dependence of MDM2 on USP7 for its stability.
Caption: The role of this compound in the USP7-MDM2-p53 signaling pathway.
Stability and degradation of Ditryptophenaline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ditryptophenaline in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: Due to the novelty of many bioactive compounds, specific stability data for this compound in various solvents is not extensively reported.[1] However, general best practices for similar molecules, such as tryptophan-containing diketopiperazines, should be followed.[2][3]
-
Short-term Storage: For immediate use (within the same day), solutions can typically be kept at room temperature (20-25°C), protected from light.
-
Long-term Storage: For longer-term storage, it is recommended to prepare aliquots of stock solutions in tightly sealed vials and store them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q2: I see a change in the color of my this compound solution. What could be the cause?
A2: Color changes in solutions containing tryptophan or its derivatives can be indicative of degradation, often due to oxidation.[4][5] Tryptophan is known to be susceptible to degradation in the presence of light and oxygen, which can lead to the formation of colored byproducts.[4][5] It is crucial to store solutions protected from light and to use solvents that have been de-gassed if oxygen sensitivity is a concern.
Q3: My experimental results are inconsistent. Could the stability of my this compound solution be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. The formation of degradation products can lead to a decrease in the concentration of the active compound and the introduction of new, potentially interfering substances. To investigate this, it is recommended to perform a stability check of your solution under your experimental conditions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not well-documented, potential degradation routes for tryptophan-containing diketopiperazines can be inferred. These may include:
-
Oxidation: The indole ring of the tryptophan moieties is susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxygen or oxidizing agents.[4][5]
-
Hydrolysis: The diketopiperazine ring, although generally stable, can undergo hydrolysis under strong acidic or basic conditions, breaking the cyclic structure to form a dipeptide.
-
Epimerization/Racemization: The stereocenters, particularly at the tryptophan alpha-carbon, can be susceptible to racemization, especially under basic conditions.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
-
Problem: When analyzing my this compound solution by HPLC, I observe unexpected peaks that were not present in the freshly prepared sample.
-
Possible Cause: These additional peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) coupled with HPLC (LC-MS) to obtain mass information for the unexpected peaks to help in their identification.[8]
-
Forced Degradation Study: To confirm that the new peaks are indeed degradants, perform a forced degradation study (see Experimental Protocols section). This involves intentionally exposing the this compound solution to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and observe the resulting chromatogram.[9][10][11]
-
Optimize Storage: Re-evaluate your storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and that the solvent is appropriate and of high purity.
-
Issue 2: Loss of Biological Activity
-
Problem: The biological effect of my this compound solution decreases over time.
-
Possible Cause: The concentration of the active this compound may be decreasing due to degradation.
-
Troubleshooting Steps:
-
Quantify Concentration: Use a validated stability-indicating HPLC method to determine the concentration of this compound in your aged solution compared to a freshly prepared standard.[12][13]
-
Review Solution Preparation: Ensure the solvent used is compatible with this compound and does not promote degradation. For cell culture experiments, consider the stability of this compound in the culture medium, as components of the medium can impact stability.[4]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize the impact of potential degradation.[1]
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 85.2 | 2 |
| 0.1 M NaOH | 24 hours | 60 | 70.5 | 3 |
| 3% H₂O₂ | 24 hours | 25 | 65.8 | 4 |
| Heat | 48 hours | 80 | 92.1 | 1 |
| Photolytic (UV light) | 24 hours | 25 | 78.4 | 3 |
| Control (in water) | 48 hours | 25 | 99.5 | 0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.
-
Dissolution: In a sterile, light-protected container, add the desired volume of a suitable solvent (e.g., DMSO, ethanol). It is recommended to prepare fresh solutions and use them promptly.[14]
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilization (if for cell culture): If the solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the solvent used.
-
Storage: Store the stock solution in small aliquots in tightly sealed, light-protected vials at -20°C.[1]
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing and demonstrating the specificity of a stability-indicating analytical method.[12]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and a control sample (untreated stock solution) by a suitable HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.[12][13]
Protocol 3: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for many small molecules.
-
Mobile Phase Selection: A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is preferable as it can provide spectral information for peak purity assessment.
-
Method Optimization: Inject the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the this compound peak and all degradation product peaks. The goal is to have a method where all peaks are well-resolved.[13]
-
Validation: Once an optimal separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Factors influencing this compound degradation and its consequences.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ditryptophenaline Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ditryptophenaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound synthesis mixture?
A1: Common impurities in cyclic dipeptide syntheses, such as that for this compound, can include:
-
Unreacted linear dipeptides: The linear precursor to this compound may not have fully cyclized.
-
Oligomeric byproducts: Intermolecular reactions can lead to the formation of dimers or larger oligomers instead of the desired intramolecular cyclization.[1]
-
Epimers: Racemization at the chiral centers of the amino acid residues can occur during synthesis, leading to diastereomeric impurities that can be difficult to separate.
-
Side-chain reaction byproducts: The indole rings of the tryptophan residues are susceptible to oxidation or other modifications under certain conditions.[2]
-
Residual reagents and scavengers: Reagents used in the synthesis and cleavage steps may persist in the crude product.[3]
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low purification yield can stem from several factors:
-
Incomplete cyclization: The initial synthesis may not have proceeded to completion. Consider optimizing the cyclization conditions (e.g., concentration, temperature, reaction time).
-
Product precipitation: this compound may have limited solubility in the chosen mobile phase, leading to precipitation on the column. It is important to assess the solubility in various potential solvents.
-
Adsorption to labware: Peptides can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this.
-
Product degradation: this compound may be unstable at the pH or temperature used for purification.[4][5] Assess the stability of the compound under your purification conditions.
-
Overly broad fraction collection: Collecting fractions that are too broad can lead to the inclusion of significant impurities and subsequent loss of pure product during pooling and solvent evaporation.
Q3: My HPLC chromatogram shows broad or tailing peaks. How can I improve the peak shape?
A3: Poor peak shape in reverse-phase HPLC is often related to:
-
Secondary interactions: The indole side chains of this compound can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. Using a highly end-capped column or adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.[6]
-
Column overload: Injecting too much sample can lead to peak broadening. Reduce the sample load and re-run the purification.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and conformation of the peptide, influencing its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for sharp peaks.
-
Low column temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Q4: I am struggling to separate this compound from a closely eluting impurity. What strategies can I try?
A4: Improving the resolution between two co-eluting peaks can be achieved by:
-
Modifying the gradient: A shallower gradient around the elution point of your target compound can increase the separation between peaks.
-
Changing the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Altering the mobile phase pH: As with peak shape, changing the pH can affect the retention times of your compound and impurities differently, potentially leading to better separation.
-
Trying a different stationary phase: If resolution cannot be achieved on a C18 column, consider a column with a different stationary phase, such as phenyl-hexyl or cyano, which will offer different hydrophobic and aromatic selectivities.
Q5: Can I use crystallization to purify this compound?
A5: Yes, crystallization can be a viable and effective method for purifying cyclic peptides, especially for achieving high purity on a larger scale. The success of crystallization depends on finding a suitable solvent system in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature. It is often used as a final polishing step after chromatographic purification. For successful crystallization, the initial purity of the peptide should generally be high (e.g., >95%).
Quantitative Data Summary
The following table presents typical parameters for the purification of this compound using preparative reverse-phase HPLC. These values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Value |
| Column | C18, 10 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 280 nm (due to tryptophan residues) |
| Typical Sample Load | 50-100 mg of crude material |
| Expected Retention Time | 15-20 minutes (highly dependent on system) |
| Expected Yield | 30-60% (from crude) |
| Final Purity | >98% (by analytical HPLC) |
Detailed Experimental Protocol: Preparative RP-HPLC Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude synthesis mixture.
1. Materials and Equipment:
-
Crude this compound
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
-
Rotary evaporator
-
Lyophilizer
-
Analytical HPLC system for purity analysis
2. Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% TFA in water. For 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.
-
Prepare Mobile Phase B: 0.1% TFA in ACN. For 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF.
-
Add Mobile Phase A to the dissolved sample until the point of precipitation is almost reached. This ensures the sample is fully dissolved but in a weak enough solvent for good binding to the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with 20% Mobile Phase B / 80% Mobile Phase A for at least 5 column volumes or until the baseline is stable.
-
Inject the prepared sample onto the column.
-
Run the purification using a linear gradient of 20% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the main peak that elutes, which is expected to be this compound.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that contain the pure this compound (>98% purity).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a fluffy white powder.
-
-
Final Purity Assessment:
-
Confirm the purity of the final product using analytical HPLC and characterize it using mass spectrometry and NMR.
-
Visualizations
Caption: Biosynthesis of this compound from amino acid precursors.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Epimerization in Diketopiperazine Synthesis
Welcome to the technical support center for troubleshooting diketopiperazine (DKP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to preserving stereochemical integrity during the synthesis of chiral diketopiperazines.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in diketopiperazine (DKP) synthesis and why is it a critical issue?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted.[1][2] In DKP synthesis, this typically occurs at one of the α-carbons of the constituent amino acid residues. The resulting epimer is a diastereomer of the desired DKP. This is a significant problem because epimerized products have very similar physical properties to the desired product, making them difficult to separate.[2] Even a minor change in stereochemistry can drastically alter the biological activity of the molecule, rendering it less effective or even inactive.[1][2]
Q2: What are the primary chemical mechanisms that lead to epimerization during DKP formation?
A2: Epimerization during DKP synthesis is primarily a base-catalyzed process. There are two main mechanisms:
-
Direct Enolization (Direct Hα Abstraction): A base can directly abstract the acidic proton from the α-carbon of an amino acid residue.[3] This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[3]
-
Oxazolone Formation: During the activation of the C-terminal carboxyl group (a necessary step for cyclization), an oxazolone intermediate can form.[1][3] The α-proton of the oxazolone is highly acidic and susceptible to abstraction by a base, leading to racemization or epimerization at that center.[1]
Both pathways are problematic, but direct enolization is a key concern during the base-catalyzed cyclization of a linear dipeptide ester.
Troubleshooting Guide
Q3: I am observing significant epimerization after base-catalyzed cyclization of my dipeptide ester. How can I minimize it?
A3: Base-catalyzed cyclization is a common step where epimerization occurs.[4] The choice of base, solvent, and temperature are critical factors.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong, non-nucleophilic bases are often used, but their strength can promote epimerization. Consider using milder organic bases. While inorganic bases can be used, they may also lead to racemization. Acid catalysis is an alternative that often avoids racemization issues associated with bases.[4]
-
Optimize the Solvent: The polarity of the solvent can influence the reaction rate and side reactions. Less polar solvents may accelerate DKP formation, which could potentially reduce the time the substrate is exposed to epimerization conditions.[5]
-
Lower the Reaction Temperature: Higher temperatures can accelerate both the desired cyclization and the undesired epimerization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress epimerization.
Quantitative Data on Reaction Conditions:
While specific quantitative data is highly substrate-dependent, the following table summarizes general trends observed in peptide chemistry.
| Parameter | Condition | Impact on Epimerization | Rationale |
| Base | Strong Bases (e.g., DBU, KOtBu) | High Risk | Stronger bases more readily abstract the α-proton. |
| Weaker Bases (e.g., DIPEA, Et3N) | Moderate Risk | Less basicity reduces the rate of proton abstraction. | |
| Acid Catalysis (e.g., Acetic Acid) | Low Risk | Avoids base-catalyzed mechanisms of epimerization.[4] | |
| Temperature | High (> 50 °C) | High Risk | Provides energy to overcome the activation barrier for epimerization. |
| Room Temperature (20-25 °C) | Moderate Risk | A common starting point, but may still be too high for sensitive substrates. | |
| Low (0 °C to -20 °C) | Low Risk | Reduces the rate of epimerization significantly. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Moderate to High Risk | Can stabilize the enolate intermediate, promoting epimerization.[6] |
| Non-polar (e.g., Toluene, THF) | Lower Risk | May be less effective at solvating charged intermediates. |
Q4: How does the choice of coupling reagent for the initial dipeptide synthesis affect epimerization in the final DKP?
A4: The initial formation of the dipeptide is a critical step where stereochemical integrity must be preserved. The choice of coupling reagent directly impacts the risk of epimerization, often through the oxazolone mechanism.[1]
Recommendations:
-
Use Additives: Coupling reagents like carbodiimides (e.g., DCC, DIC) should almost always be used with additives such as OxymaPure or HOBt.[6] These additives act as activated ester intermediates that are less prone to forming oxazolones, thereby suppressing epimerization.
-
Modern Reagents: Consider using modern uronium/aminium-based coupling reagents like HATU or HBTU, which are known for their efficiency and ability to minimize epimerization, especially when used with a mild base like DIPEA.[1]
Experimental Protocol: Suppressing Epimerization during Dipeptide Coupling
This protocol is a general guideline for coupling two amino acids while minimizing epimerization.
-
Preparation: Dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid (1.0 eq) in an appropriate solvent (e.g., DMF).
-
Activation: In a separate vessel, pre-activate the N-protected amino acid by adding the coupling reagent (e.g., HATU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq). Allow to stir for 5-10 minutes. Note: The base is added to facilitate the reaction, but its strength and equivalence should be carefully considered.
-
Coupling: Add the activated amino acid solution to the C-protected amino acid solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the coupling byproducts and unreacted starting materials.
-
Purification: Purify the resulting dipeptide by flash chromatography.
Q5: Are certain amino acid sequences more prone to DKP formation and epimerization?
A5: Yes, the amino acid sequence plays a crucial role.
-
Penultimate Proline: Sequences with proline at the second position (penultimate) from the N-terminus are particularly prone to DKP formation.[5][7] The fixed cis-amide bond conformation of proline can pre-organize the peptide backbone for cyclization.[8]
-
Steric Hindrance: A sterically unhindered amino acid like glycine followed by an amino acid that can adopt a cis-amide conformation is also problematic.[7] Conversely, sterically hindered amino acids at the cyclization site can sometimes reduce yields.[8]
-
C-terminal Cysteine: Peptides with a C-terminal cysteine are known to be sensitive to side reactions, including epimerization.[9]
If your sequence is susceptible, it is even more critical to optimize the reaction conditions (base, temperature, solvent) as described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 5. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Ditryptophenaline Batches
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with synthetic batches of Ditryptophenaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of natural products. It is biosynthesized from two L-tryptophan residues. While the full spectrum of its biological activity is a subject of ongoing research, related tryptophan-containing compounds are known to be involved in various signaling pathways, including those related to neurotransmission and immune response.[1][2][3] The expected bioactivity of a high-quality synthetic batch should be consistent with that of the natural product or a validated reference standard.
Q2: Why is my synthetic this compound batch showing low or no bioactivity?
A2: Low bioactivity in synthetic batches can stem from several factors, primarily related to the purity and structural integrity of the compound. Common issues include the presence of synthesis-related impurities, incorrect stereochemistry (racemization), degradation of the compound, or poor solubility.[4][5][6]
Q3: What are the most common impurities in synthetic this compound?
A3: Impurities can arise from incomplete reactions or side-reactions during synthesis.[4][7] For a molecule like this compound, potential impurities could include:
-
Deletion sequences or truncated fragments: Incomplete coupling of the tryptophan units.
-
Residual protecting groups: Failure to completely remove protecting groups used during synthesis.
-
Side-chain modifications: Unwanted reactions on the indole ring of tryptophan.
-
Epimers or Diastereomers: Racemization of one or both of the chiral centers of the tryptophan residues can lead to stereoisomers with different bioactivity.[5][8]
Q4: How critical is the stereochemistry of this compound for its bioactivity?
A4: The stereochemistry of bioactive molecules is often crucial for their interaction with biological targets. Natural this compound is synthesized from L-tryptophan. The presence of D-tryptophan due to racemization during synthesis can alter the three-dimensional structure of the molecule, potentially reducing or eliminating its affinity for its biological target.[5][8]
Q5: How should I properly store my synthetic this compound?
A5: As a peptide-like molecule containing tryptophan, this compound should be stored under conditions that minimize degradation. Tryptophan residues are susceptible to oxidation and degradation, especially when exposed to light and oxygen.[9][10][11]
-
Solid Form: Store as a lyophilized powder at -20°C or lower, protected from light and moisture.[12]
-
In Solution: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Use solutions promptly after preparation.[12]
Troubleshooting Guide
This guide provides a systematic approach to identifying the cause of low bioactivity in your synthetic this compound batch.
Step 1: Initial Assessment & Solubility Check
Question: Is the compound dissolving completely in the assay buffer?
-
Rationale: Poor solubility can lead to a lower effective concentration of the compound in your experiment, appearing as low bioactivity.
-
Action:
-
Visually inspect the solution for any precipitate.
-
Consider using a different solvent for the initial stock solution (e.g., DMSO, DMF) before diluting it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and within recommended limits.
-
If solubility issues persist, sonication or gentle warming might help, but be cautious as this could also promote degradation.
-
Step 2: Purity and Integrity Verification
Question: Has the purity and molecular weight of the synthetic batch been confirmed?
-
Rationale: The presence of impurities or degradation products can significantly impact the observed bioactivity.[6]
-
Action:
-
Analyze the batch using High-Performance Liquid Chromatography (HPLC). This will help to determine the purity of the compound and detect the presence of any contaminants.
-
Confirm the molecular weight using Mass Spectrometry (MS). This verifies that the synthesized compound has the correct molecular mass. Discrepancies may indicate degradation or modification.
-
Step 3: Stereochemistry Assessment
Question: Has the stereochemical purity of the batch been assessed?
-
Rationale: The presence of diastereomers due to racemization during synthesis is a common issue with synthetic peptides and their derivatives, which can lead to reduced bioactivity.[5]
-
Action:
-
Utilize Chiral Chromatography. This technique can separate enantiomers and diastereomers, allowing for the quantification of stereochemical purity.
-
Compare the results to a validated reference standard if available.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low bioactivity.
Data Presentation: Batch Comparison
Use the following table to compare the analytical data of a problematic batch with a high-activity batch or a reference standard. This structured approach helps in pinpointing discrepancies.
| Parameter | High-Activity Batch (Reference) | Low-Activity Batch (Test) | Observations / Discrepancies |
| Appearance | White to off-white powder | e.g., Yellowish powder | Color change may indicate degradation. |
| Solubility | Soluble in DMSO at 10 mg/mL | e.g., Precipitate observed | Poor solubility reduces effective concentration. |
| Purity (HPLC) | >98% | e.g., 85% | Significant impurities present. |
| Molecular Weight (MS) | Expected [M+H]⁺ observed | e.g., Additional peaks | Suggests degradation or impurities. |
| Stereochemical Purity | >99% (LL-isomer) | e.g., 90% (LL), 10% (LD/DL) | Racemization occurred during synthesis. |
| Bioactivity (EC50/IC50) | e.g., 1 µM | e.g., 15 µM | 15-fold decrease in potency. |
Key Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
HPLC System: Use a C18 column.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.
-
Detection: Monitor at 220 nm and 280 nm (for the tryptophan indole ring).
-
Analysis: Integrate the peak areas to calculate the purity percentage. The main peak should correspond to this compound.
Protocol 2: Bioassay Workflow for a Hypothetical Signaling Pathway
This protocol assumes this compound acts on a G-protein coupled receptor (GPCR), leading to a downstream signaling cascade.
-
Cell Culture: Culture cells expressing the target receptor to an appropriate density.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations for the dose-response curve.
-
Cell Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Signal Detection: Measure the downstream signaling event. This could be:
-
Calcium mobilization using a fluorescent dye (e.g., Fluo-4 AM).
-
cAMP accumulation using an ELISA or HTRF assay.
-
Phosphorylation of a downstream kinase (e.g., ERK) using Western Blot or ELISA.
-
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical this compound signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. quora.com [quora.com]
- 6. fda.gov [fda.gov]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
Comparative analysis of Ditryptophenaline and other USP7 inhibitors
A comprehensive evaluation of the existing literature reveals no direct evidence to classify Ditryptophenaline as a Ubiquitin-Specific Protease 7 (USP7) inhibitor. As such, a direct comparative analysis between this compound and established USP7 inhibitors is not feasible at this time. This guide will therefore focus on a comparative analysis of well-characterized and published USP7 inhibitors, providing researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumor suppression and cell cycle control.[1][2][3] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][4] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[5] This guide provides a comparative analysis of prominent USP7 inhibitors, focusing on their biochemical and cellular activities.
Quantitative Comparison of USP7 Inhibitors
The following table summarizes the in vitro and cellular potency of selected small molecule USP7 inhibitors. These compounds represent different chemical scaffolds and modes of inhibition.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Cell-based Potency (µM) | Reference |
| P5091 | Reversible, Allosteric | USP7 | ~20,000-40,000 | - | ~25-50 | |
| FT671 | Non-covalent, Allosteric | USP7 | 52 | 65 (Kd) | ~1-2 | [6] |
| FT827 | Covalent | USP7 | - | 66 (kinact/Ki M-1s-1) | ~1-2 | [6] |
| GNE-6776 | Non-covalent, Allosteric | USP7 | - | - | - | [7] |
| XL177A | Irreversible, Covalent | USP7 | 0.34 | - | - | [8] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Values are approximate and can vary based on assay conditions.
Signaling Pathway of USP7-p53 Axis
The diagram below illustrates the central role of USP7 in the p53 signaling pathway. USP7 stabilizes MDM2, which in turn promotes the degradation of the p53 tumor suppressor. Inhibition of USP7 disrupts this process, leading to p53 activation.
Caption: USP7-p53 signaling pathway and the effect of USP7 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of USP7 inhibitors. Below are outlines for key experiments.
In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (USP7 inhibitors)
-
384-well assay plates
-
Plate reader capable of fluorescence detection (excitation/emission ~485/535 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the USP7 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to USP7 activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular USP7 Target Engagement Assay (Immunoblotting)
This assay confirms that the inhibitor engages USP7 in a cellular context by observing changes in the levels of its downstream substrates.
Objective: To assess the effect of a USP7 inhibitor on the protein levels of MDM2 and p53 in cancer cells.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compound (USP7 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the USP7 inhibitor for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against MDM2, p53, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in MDM2 and p53 protein levels relative to the loading control. A decrease in MDM2 and an increase in p53 levels indicate successful USP7 target engagement.
Experimental Workflow for USP7 Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and validation of novel USP7 inhibitors.
Caption: A typical workflow for the screening and validation of USP7 inhibitors.
Conclusion
The development of potent and selective USP7 inhibitors holds significant promise for cancer therapy.[1][2][9] While a variety of chemical scaffolds have been explored, ongoing research is focused on improving selectivity and pharmacokinetic properties. The methodologies and comparative data presented in this guide offer a framework for researchers to evaluate novel and existing USP7 inhibitors and to advance the development of this important class of therapeutics. Although this compound does not currently appear to be a USP7 inhibitor based on available data, the field of natural product-derived enzyme inhibitors is vast, and future studies may yet uncover novel compounds with activity against USP7.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of naturally occurring pentacyclic triterpenes as novel inhibitors of deubiquitinating protease USP7 with anticancer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scivisionpub.com [scivisionpub.com]
Structure-activity relationship (SAR) studies of Ditryptophenaline analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ditryptophenaline Analogs
This compound and its analogs, a class of dimeric diketopiperazine alkaloids, have garnered significant interest in the scientific community for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these complex natural products, with a focus on their anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Unveiling the Antiproliferative Potential
Recent studies have focused on the stereodivergent synthesis of bispyrrolidinoindoline alkaloidal scaffolds, a core structure of this compound, to explore their therapeutic potential.[1][2] A key investigation into a series of these analogs revealed a lead compound with potent, stereospecific antiproliferative activity against human colon cancer cells (HCT116).[1]
Comparative Analysis of Antiproliferative Activity
The following table summarizes the growth inhibitory activity (IC50) of key this compound-related analogs against the HCT116 human colon cancer cell line.
| Compound | Description | IC50 (µM) against HCT116[1] |
| 1 | Lead Compound (a stereoisomer of the natural product scaffold) | 3.03 |
| 2 | Diastereomer of the Lead Compound | > 50 |
| (+)-WIN 64821 | Natural Product Analog | > 50 |
| (-)-Ditryptophenaline | Natural Product | > 50 |
Key Findings from SAR Studies:
-
Stereochemistry is Crucial: The study highlights the critical importance of stereochemistry for the observed biological activity. A significant difference in potency was observed between the lead compound and its diastereomer, with the latter being essentially inactive.[1] This suggests that a specific three-dimensional arrangement of the molecule is necessary for its interaction with the biological target.
-
Core Scaffold Modifications: The research involved systematic diversification of the stereochemistry at various positions of the bispyrrolidinoindoline diketopiperazine core.[1] It was determined that all six stereogenic centers were essential for the pharmacophore, indicating a highly specific binding interaction.[1]
-
Diketopiperazine Ring Integrity: Ring cleavage of the diketopiperazine moieties was also explored, leading to the generation of the lead compound.[1] This suggests that while the core bispyrrolidinoindoline structure is important, modifications to the diketopiperazine rings can significantly impact activity.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is essential for comparative analysis.
Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Human colon cancer cells (HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the evaluation of this compound analogs, the following diagrams are provided.
Experimental workflow for SAR studies of this compound analogs.
Key determinants of the biological activity of this compound analogs.
References
Cross-Validation of Ditryptophenaline's Mechanism of Action as a Novel NF-κB Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Ditryptophenaline, a tryptophan-derived indole diketopiperazine alkaloid, and its hypothesized mechanism of action as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The anti-inflammatory, antiviral, and anticancer properties often associated with this class of compounds suggest that their therapeutic effects may be mediated through the modulation of key inflammatory pathways like NF-κB.[1][2] This document outlines the experimental data required to validate this hypothesis, comparing this compound's potential performance with two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082. Detailed experimental protocols and visual diagrams of the signaling pathway and validation workflows are provided to facilitate further research.
Comparative Analysis of NF-κB Inhibition
The following table summarizes the inhibitory activity of this compound (hypothetical data based on its structural class) against established NF-κB inhibitors, Parthenolide and BAY 11-7082. The data is derived from a cellular luciferase reporter assay, a standard method for quantifying NF-κB transcriptional activity.
| Compound | Target Pathway | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| This compound | NF-κB | Luciferase Reporter | HEK293T | TNF-α | 1.5 (Hypothetical) |
| Parthenolide | NF-κB (IKKβ) | Cytokine Release | THP-1 | LPS | 1.09 - 2.62[3] |
| BAY 11-7082 | NF-κB (IκBα Phosphorylation) | Adhesion Molecule Expression | HUVEC | TNF-α | 5 - 10[4][5] |
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the hypothesis that this compound inhibits the NF-κB pathway, a series of well-established molecular and cellular assays should be performed.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulant, with and without the presence of an inhibitor.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Cells are seeded in a 96-well plate and transiently co-transfected with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[7]
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the cells are pre-treated with varying concentrations of this compound, Parthenolide, or BAY 11-7082 for 1 hour.
-
The cells are then stimulated with 20 ng/mL of TNF-α to activate the NF-κB pathway and incubated for 6-16 hours.
-
-
Luminescence Measurement:
-
Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration to determine the IC50 value.
-
Western Blot for Phosphorylated p65
This assay assesses the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and nuclear translocation.
Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit.
Methodology:
-
Cell Lysis and Protein Quantification:
-
RAW264.7 or a similar relevant cell line is treated with this compound and stimulated with TNF-α.
-
Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p65 (p-p65).
-
A primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH) are used on parallel blots or after stripping the initial blot.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of active NF-κB to its DNA consensus sequence.
Objective: To confirm that this compound inhibits the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation:
-
Cells are treated with this compound and stimulated with TNF-α.
-
Nuclear extracts containing active transcription factors are prepared.[11]
-
-
Probe Labeling and Binding Reaction:
-
Electrophoresis and Detection:
-
Analysis:
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway, the experimental workflow for its validation, and the logical framework for cross-validation.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical framework for the cross-validation of this compound's hypothesized mechanism.
References
- 1. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. BAY 11-7082 [sigmaaldrich.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. bowdish.ca [bowdish.ca]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. fivephoton.com [fivephoton.com]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. licorbio.com [licorbio.com]
- 13. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Ditryptophenaline Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ditryptophenaline, a dimeric tryptophan-derived alkaloid first isolated from Aspergillus flavus, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the reported efficacy of synthetically produced versus naturally sourced this compound. A thorough review of the current scientific literature reveals a significant gap in direct comparative studies. While biological activities have been reported for synthetic this compound, particularly concerning the inhibition of ubiquitin-specific protease 7 (USP7) and foam cell formation, corresponding data for the natural counterpart on these specific targets are not available. This guide, therefore, presents the existing data for synthetic this compound and supplements it with a broader context of the bioactivities of related natural and synthetic indole diketopiperazine alkaloids to offer a comprehensive, albeit indirect, comparison.
Data Presentation: Efficacy of Synthetic this compound
Quantitative data on the biological activity of synthetic this compound is summarized below. To date, no published studies have reported the efficacy of naturally isolated this compound against these specific molecular targets, precluding a direct quantitative comparison.
| Biological Target | Assay | Test Compound | Result |
| Ubiquitin-Specific Protease 7 (USP7) | In vitro inhibition assay | Synthetic this compound | Reported as an inhibitor of USP7 |
| Macrophage Foam Cell Formation | In vitro assay | Synthetic this compound | Reported to inhibit foam cell formation |
Note: Specific IC50 or percentage inhibition values for synthetic this compound were not detailed in the reviewed literature, which only qualitatively described its inhibitory activities.
Experimental Protocols
Ubiquitin-Specific Protease 7 (USP7) Inhibition Assay
A general protocol for assessing the in vitro inhibition of USP7 is as follows:
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (Synthetic or Natural this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., P22077)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of USP7 enzyme to each well of the assay plate.
-
Add the serially diluted test compound or control to the wells.
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360 nm/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
-
Macrophage Foam Cell Formation Assay
A standard protocol for evaluating the inhibition of macrophage foam cell formation is outlined below:
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oxidized low-density lipoprotein (oxLDL)
-
Test compound (Synthetic or Natural this compound)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin solution (4%)
-
Microscope
-
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/mL) in the presence of the test compound for another 24-48 hours.
-
Wash the cells with PBS to remove excess oxLDL and medium.
-
Fix the cells with 4% formalin for 10-15 minutes.
-
Stain the intracellular lipid droplets by incubating the fixed cells with Oil Red O solution for 30-60 minutes.
-
Wash the cells with PBS to remove excess stain.
-
Visualize and quantify the lipid-laden foam cells using a microscope. The extent of foam cell formation can be quantified by extracting the Oil Red O stain and measuring its absorbance.
-
Calculate the percentage inhibition of foam cell formation at different concentrations of the test compound.
-
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathway
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several key proteins involved in cellular processes like cell cycle control, DNA damage response, and immune regulation. A simplified representation of the USP7 signaling pathway, particularly its interaction with the p53 tumor suppressor pathway, is depicted below.
Caption: Simplified USP7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a general workflow for comparing the efficacy of synthetic and natural this compound.
Caption: General workflow for comparing the efficacy of natural and synthetic this compound.
Discussion and Conclusion
The current body of scientific literature indicates that while synthetic this compound has been evaluated for its inhibitory effects on USP7 and macrophage foam cell formation, there is a conspicuous absence of similar studies on this compound isolated from natural sources. This data gap prevents a direct and quantitative comparison of the efficacy between the two forms for these specific biological activities.
It is plausible that both synthetic and natural this compound would exhibit similar biological activities, assuming identical chemical structures and purity levels. However, minor impurities arising from either the synthesis or isolation process could potentially influence their overall efficacy and toxicity profiles.
Other studies on related natural indole diketopiperazine alkaloids from Aspergillus species have reported a range of biological activities, including antimicrobial and cytotoxic effects. Similarly, synthetic tryptophan dimers have been evaluated for their anticancer properties. These findings suggest that this compound, regardless of its source, is likely to possess a spectrum of biological activities that warrant further investigation.
For researchers and drug development professionals, this guide highlights the need for direct comparative studies to ascertain any potential differences in the efficacy of synthetic versus natural this compound. Future research should focus on isolating sufficient quantities of natural this compound to perform head-to-head comparisons against its synthetic counterpart using standardized bioassays. Such studies are crucial for determining whether the source of this compound impacts its therapeutic potential and for guiding future drug development efforts.
In Vivo Therapeutic Potential of Ditryptophenaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Ditryptophenaline, a tryptophan-derived bis-indole alkaloid. Due to the limited availability of specific in vivo data for this compound, this guide supplements its known characteristics with data from the broader class of bis-indole alkaloids to provide a comprehensive overview for research and development purposes.
Overview of this compound
This compound is a naturally occurring alkaloid metabolite produced by the fungus Aspergillus flavus[]. It belongs to the chemical family of dimeric diketopiperazine alkaloids derived from tryptophan[][2]. While specific in vivo validation studies on this compound are not extensively documented in publicly available literature, preliminary reports suggest potential therapeutic applications.
Known Potential Therapeutic Activities:
-
Analgesic and Anti-inflammatory: Early indications suggest that this compound may possess pain-relieving and anti-inflammatory properties[].
-
Tachykinin Antagonist: It has been described as a tachykinin antagonist, suggesting a role in modulating neurokinin signaling pathways, which are involved in pain, inflammation, and various other physiological processes[].
-
USP7 Inhibition and Foam Cell Formation: Synthetic and biological evaluation studies have pointed towards this compound and its analogues as potential inhibitors of ubiquitin-specific protease 7 (USP7) and foam cell formation in macrophages, indicating possible applications in cancer and atherosclerosis, respectively[].
Comparative Analysis with Other Bis-indole Alkaloids
Given the nascent stage of in vivo research on this compound, a comparative analysis with other well-studied bis-indole alkaloids can provide insights into its potential efficacy and mechanisms. Bis-indole alkaloids, as a class, are recognized for their significant biological activities, particularly in oncology[3][4].
| Compound/Class | Therapeutic Target/Mechanism | Reported In Vivo Efficacy (Examples) | Key Signaling Pathways |
| This compound | Tachykinin receptors, USP7, Foam cell formation (putative) | Data not publicly available | Putatively involves pathways related to inflammation and protein degradation. |
| Vinblastine/Vincristine | Tubulin polymerization inhibitors | Approved for use in various cancer chemotherapies (e.g., lymphomas, leukemias)[3]. | Mitotic arrest leading to apoptosis. |
| Midostaurin | FLT3 inhibitor | Approved for acute myeloid leukemia with FLT3 mutation[3]. | Inhibition of receptor tyrosine kinases. |
| Various Microorganism-Derived Bis-indole Alkaloids (MDBAs) | Cell cycle progression, Apoptosis, Autophagy | Anticancer properties demonstrated in various in vitro cancer cell lines[4]. | Hypoxia-inducible factor (HIF)-1, MAPK, and PI3K/AKT/mTOR signaling pathways[4]. |
Signaling Pathways
Biosynthesis of this compound
The KEGG PATHWAY Database includes a biosynthesis pathway for this compound, highlighting its natural production route from tryptophan precursors.
Caption: Biosynthesis of this compound from L-Tryptophan.
Hypothetical Therapeutic Signaling Pathway
Based on the known activities of the broader class of bis-indole alkaloids, a hypothetical signaling pathway for this compound's potential anticancer effects can be proposed. Many bis-indole alkaloids exert their effects by modulating key pathways like PI3K/AKT/mTOR and MAPK, which are crucial for cell proliferation and survival[4].
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Experimental Protocols for In Vivo Validation
While specific protocols for this compound are not available, the following outlines a general experimental workflow for the in vivo validation of a novel therapeutic compound.
General Experimental Workflow
Caption: General workflow for in vivo validation of a therapeutic compound.
Detailed Methodologies (Generalized)
1. Animal Model Selection:
-
Objective: To establish a relevant disease model to test the therapeutic efficacy of this compound.
-
Protocol: For anticancer studies, immunodeficient mice (e.g., NOD/SCID) are typically used. Human cancer cells are implanted subcutaneously or orthotopically. Tumor growth is monitored until tumors reach a palpable size (e.g., 100-200 mm³).
2. Maximum Tolerated Dose (MTD) and Toxicity Studies:
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
-
Protocol: Healthy mice are administered escalating doses of this compound. Animals are monitored for clinical signs of toxicity, body weight changes, and mortality. Blood samples may be collected for hematology and clinical chemistry analysis.
3. Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of this compound in the established animal model.
-
Protocol: Tumor-bearing mice are randomized into vehicle control and treatment groups. This compound is administered at predetermined doses and schedules (e.g., daily, intraperitoneally). Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target.
-
Protocol:
-
PK: A single dose of this compound is administered to animals. Blood samples are collected at various time points to determine the concentration of the compound over time.
-
PD: Tumor and/or surrogate tissues are collected from treated animals to measure the modulation of the target biomarker (e.g., downstream effect of USP7 inhibition).
-
Conclusion
This compound is a promising bis-indole alkaloid with potential therapeutic applications in analgesia, anti-inflammatory conditions, and oncology. While direct in vivo validation data is currently scarce, the well-documented activities of the broader class of bis-indole alkaloids provide a strong rationale for further investigation. The experimental framework provided in this guide offers a roadmap for the systematic in vivo validation of this compound's therapeutic potential. Future research should focus on conducting rigorous preclinical studies to establish its efficacy, safety profile, and mechanism of action.
References
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microorganism-Derived Bisindole Alkaloids With Anticancer Potential and Their Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Ditryptophenaline for Different Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protease inhibitor Ditryptophenaline and its analogs, with a focus on its selectivity for different proteases. Due to the limited publicly available data on a broad selectivity panel for this compound, this guide centers on its known activity against Ubiquitin-Specific Protease 7 (USP7) and compares it with other well-characterized USP7 inhibitors.
Introduction to this compound and Protease Selectivity
This compound is a tryptophan-based dimeric diketopiperazine alkaloid.[1] The selectivity of a protease inhibitor is a critical factor in drug development, as off-target effects can lead to toxicity and reduced therapeutic efficacy. An ideal inhibitor will potently inhibit its intended target while showing minimal activity against other proteases. This guide aims to provide a framework for assessing the selectivity of this compound and similar compounds.
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target Protease | IC50 / Ki / Kd | Comparator Protease(s) | Comparator IC50 / Ki / Kd | Reference |
| 1'-(2-phenylethylene)-ditryptophenaline | USP7 | 90% inhibition @ 10 µM | - | - | [2] |
| P5091 | USP7 | 20-40 µM (cellular) | USP47, USP10 | Active | [3][4] |
| GNE-6640 | USP7 | - | - | - | [5][6] |
| GNE-6776 | USP7 | - | - | - | [5][6] |
| FT671 | USP7 | IC50: 52 nM (catalytic domain), 69 nM (C-terminal) | Panel of 38 DUBs | Selective for USP7 | [3] |
| FT827 (covalent) | USP7 | Kd: 7.8 µM | Panel of 38 DUBs | Selective for USP7 | [3] |
| Compound 12 | USP7 | IC50: 18.40 µM (Ub-AMC assay), 7.75 µM (Ub-Rho assay); KD: 4.46 µM | - | - | [7] |
| FX1-5303 | USP7 | IC50: 0.29 nM | - | - | [8][9] |
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments relevant to determining the selectivity of compounds like this compound.
In Vitro Protease Inhibition Assay (General)
This protocol can be adapted to screen inhibitors against a panel of different proteases (e.g., serine, cysteine, metallo-, and aspartic proteases).
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific protease.
Materials:
-
Purified recombinant protease
-
Fluorogenic or chromogenic protease substrate (e.g., casein-based substrates, peptide substrates with AMC or pNA leaving groups)[10][11][12][13]
-
Assay buffer specific to the protease being tested
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.[14]
-
In a 96-well plate, add the assay buffer, the specific protease, and the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer and substrate without enzyme).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The kinetic readings are used to determine the initial velocity (V₀) of the reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Ubiquitin-Specific Protease 7 (USP7) Inhibition Assay
This protocol is specifically for assessing the inhibition of USP7.
Objective: To determine the IC50 of an inhibitor against USP7.
Materials:
-
Purified recombinant human USP7 enzyme[14]
-
USP7 assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., 1'-(2-phenylethylene)-ditryptophenaline) dissolved in DMSO
-
Known USP7 inhibitor as a positive control (e.g., P5091)[14]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm for AMC)[14]
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the USP7 assay buffer.
-
To the wells of the 96-well plate, add the assay buffer, USP7 enzyme, and the inhibitors at various concentrations.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving USP7 and a typical experimental workflow for assessing protease inhibitor selectivity.
Caption: The USP7-MDM2-p53 signaling pathway.
Caption: Experimental workflow for selectivity profiling.
Conclusion
The available data, while limited, suggests that the this compound scaffold holds promise as a starting point for the development of USP7 inhibitors. The provided comparative data with other known USP7 inhibitors highlights the potency that can be achieved with this target. To fully assess the therapeutic potential of this compound and its analogs, a comprehensive selectivity profile against a broad panel of proteases, including other DUBs and proteases from different catalytic classes, is essential. The experimental protocols outlined in this guide provide a robust framework for conducting such an evaluation. Further research into the structure-activity relationship of this compound derivatives could lead to the development of more potent and selective USP7 inhibitors with potential applications in cancer therapy and other diseases where the USP7 pathway is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of Ditryptophenaline: A Guide for Laboratory Professionals
For Immediate Reference: Ditryptophenaline is classified as a non-hazardous substance. Standard laboratory procedures for the disposal of non-hazardous chemical waste should be followed, in accordance with local, state, and federal regulations.
This guide provides comprehensive procedures for the safe and compliant disposal of this compound, a substance not classified as hazardous by suppliers like Sigma-Aldrich. While its non-hazardous nature simplifies disposal, adherence to proper laboratory practices is essential to ensure a safe working environment and environmental responsibility. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Prior to disposal, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). Although not classified as hazardous, standard chemical handling precautions should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
In Case of a Spill:
-
Isolate the Area: Prevent foot traffic through the spill area.
-
Absorb the Spill: For small spills, use absorbent pads or vermiculite.
-
Clean the Area: Once absorbed, clean the surface with soap and water.
-
Dispose of Cleanup Materials: Contaminated absorbent materials should be placed in a sealed bag and disposed of as non-hazardous solid waste.
Disposal Procedures for this compound
The following table summarizes the recommended disposal routes for this compound in various forms.
| Form of this compound | Recommended Disposal Method | Key Considerations |
| Solid (Uncontaminated) | Dispose of in the regular solid waste stream destined for a sanitary landfill. | Must be in a sealed, clearly labeled container. Do not dispose of in laboratory trash cans that will be handled by custodial staff; place directly in the designated dumpster. |
| Aqueous Solution (Uncontaminated) | May be poured down the sanitary sewer drain with copious amounts of water. | Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal. The pH of the solution should be between 5.5 and 9.0. |
| Contaminated with Hazardous Material | Must be treated and disposed of as hazardous waste. | The disposal protocol will be dictated by the nature of the hazardous contaminant. Consult your institution's EHS for specific guidance. |
| Empty Containers | Rinse thoroughly with water. Deface or remove the label. Dispose of in the regular trash. | Ensure no residue of the chemical remains. |
Experimental Protocols for Waste Characterization
While this compound is classified as non-hazardous, it is crucial to verify that it has not been contaminated with any hazardous substances during experimental use.
Protocol for Assessing Contamination:
-
Review Experimental Records: Carefully examine all procedures and reagents that came into contact with the this compound.
-
Identify Potential Contaminants: Create a list of all substances used in the experiment.
-
Consult Safety Data Sheets: Review the SDS for each potential contaminant to determine if it is classified as hazardous.
-
Segregate Waste Streams: If this compound has been mixed with a hazardous substance, it must be disposed of as hazardous waste. Do not mix non-hazardous and hazardous waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
It is the responsibility of the generator to ensure that all chemical waste is disposed of in accordance with local, state, and federal regulations. While this guide provides general procedures, always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[1] However, for non-hazardous substances like this compound, institutional and local guidelines are the primary source of regulation.[2][3]
Best Practices for Waste Minimization
To promote a sustainable laboratory environment, consider the following best practices for minimizing chemical waste:
-
Purchase only the amount of chemical needed for your experiments.
-
Maintain an accurate chemical inventory to avoid duplicate purchases.
-
Where possible, substitute non-hazardous or less hazardous chemicals in your protocols. [4]
-
Implement microscale experiments to reduce the volume of waste generated. [4]
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ditryptophenaline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ditryptophenaline. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary | Gloves | Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after contact with the substance.[1] |
| Lab Coat | A buttoned, properly fitting lab coat, preferably made of a non-flammable material like Nomex®, should be worn to protect skin and clothing.[1] | |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory to protect against dust particles and splashes.[1] | |
| Secondary | Respiratory Protection | If engineering controls (e.g., fume hood) are not feasible or if there is a risk of aerosolization, a NIOSH-approved respirator is required.[1] This may include a dust respirator or a half-mask/full-face air-purifying respirator.[2][3] Annual medical evaluations and fit testing are necessary for respirator use.[1] |
| Face Shield | In situations with a high risk of explosion, significant splash hazard, or a highly exothermic reaction, a face shield should be worn in addition to safety glasses.[1] | |
| General | Footwear & Clothing | Closed-toe, closed-heel shoes and long pants are required to cover the entire foot and lower body.[1] Avoid clothing made from synthetic materials like polyester or acrylic.[1] |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents and acids.[2]
-
Keep the container tightly closed.
Handling and Experimental Procedures
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: Conduct weighing operations within an enclosure that provides containment, such as a ventilated balance enclosure.
-
Preventing Dust Formation: Handle the solid material carefully to avoid generating dust. Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[2]
-
Avoid Contact: Do not ingest the substance or allow it to come into contact with skin and eyes.[2] Do not breathe the dust.[2]
Spill Management
-
Small Spills:
-
Wear appropriate PPE (gloves, lab coat, eye protection, and dust respirator).[2]
-
Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[2]
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[2]
-
-
Large Spills:
-
Evacuate the area.
-
Wear a full suit, splash goggles, dust respirator, boots, and gloves.[2] A self-contained breathing apparatus may be necessary to avoid inhalation.[2]
-
Use a shovel to place the material into a convenient waste disposal container.[2]
-
Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[2]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste unless characterized otherwise.
-
Containerization: Collect all this compound waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
Quantitative Data Summary
While specific data for this compound is unavailable, the following table illustrates the type of information that would be found in a Safety Data Sheet (SDS), using L-Tryptophan as an example.
| Property | Value (for L-Tryptophan) | Source |
| Acute Oral Toxicity (LD50) | >16000 mg/kg (Rat) | [2] |
| Melting Point | 280-285 °C (decomposes) | [4] |
| Solubility | Soluble in water | [4] |
| pH | 5.5-7.0 | [4] |
Experimental Workflow and Safety Decision Making
The following diagrams illustrate a typical workflow for handling a chemical powder and a decision-making process for selecting appropriate PPE.
Caption: Experimental Workflow for Handling this compound.
Caption: PPE Selection Logic for Chemical Handling.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
